molecular formula C10H12FNO2 B2582381 4-Amino-4-(4-fluorophenyl)butanoic acid CAS No. 1042559-02-3

4-Amino-4-(4-fluorophenyl)butanoic acid

Cat. No.: B2582381
CAS No.: 1042559-02-3
M. Wt: 197.209
InChI Key: JXBFAHMLBIOICQ-UHFFFAOYSA-N
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Description

4-Amino-4-(4-fluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.209. The purity is usually 95%.
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Properties

IUPAC Name

4-amino-4-(4-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBFAHMLBIOICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCC(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Baflofen pharmacological profile and classification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile and Classification of Baclofen

Executive Summary

Baclofen, a chlorophenyl derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), stands as a cornerstone in the management of spasticity originating from the central nervous system.[1][2][3] Classified as a skeletal muscle relaxant and a potent, selective agonist for the GABA-B receptor, its pharmacological profile is characterized by a unique mechanism of action that modulates neuronal excitability at the spinal and supraspinal levels.[1][4][5] This guide provides a comprehensive technical overview of baclofen's chemical properties, classification, pharmacodynamics, and pharmacokinetics. It delves into the molecular signaling cascades initiated by GABA-B receptor activation, details its clinical applications in spasticity and off-label uses such as Alcohol Use Disorder (AUD), and outlines its safety profile. Furthermore, this document presents key experimental methodologies that have been pivotal in elucidating its pharmacological characteristics, offering researchers and drug development professionals a thorough understanding of this clinically significant therapeutic agent.

Introduction: From Epilepsy to Spasticity

Baclofen was first synthesized in 1962 by the Swiss chemist Heinrich Keberle at Ciba-Geigy, originally with the intent of treating epilepsy.[1][2] While it proved ineffective for seizures, subsequent clinical observations revealed its profound efficacy in reducing muscle spasticity.[2] This led to its reintroduction in 1971 and its eventual approval by the US Food and Drug Administration (FDA) in 1977 for the treatment of spasticity resulting from conditions like multiple sclerosis and spinal cord injuries.[1][2] Chemically, baclofen is β-(4-chlorophenyl)-γ-aminobutyric acid.[2] Its primary classification is as a skeletal muscle relaxant and an antispasmodic agent.[5][6] Functionally, it is the prototypical agonist for the GABA-B receptor, which dictates its entire pharmacological profile.[1][3]

Pharmacodynamics: The GABA-B Receptor-Mediated Mechanism

The therapeutic and adverse effects of baclofen are overwhelmingly attributed to its action as a selective agonist at GABA-B receptors.[1] Unlike GABA-A receptors, which are ligand-gated ion channels, GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[7][8]

The GABA-B Receptor: A Heterodimeric GPCR

The functional GABA-B receptor is an obligate heterodimer, composed of two subunits: GABA-B1 and GABA-B2.[9]

  • GABA-B1 Subunit: Responsible for binding the endogenous ligand (GABA) and agonists like baclofen.[9]

  • GABA-B2 Subunit: Essential for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins (specifically Gαi/o).[9][10]

This heterodimeric structure is crucial for receptor function; neither subunit can signal effectively on its own.

Molecular Signaling Cascade

Baclofen's binding to the GABA-B1 subunit initiates a conformational change that activates the associated G-protein. This activation leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors.[9]

Presynaptic Inhibition: At presynaptic terminals, the primary effect is the inhibition of voltage-gated calcium channels (VGCCs) by the Gβγ subunit.[2][11] This reduction in calcium influx is critical, as it suppresses the release of excitatory neurotransmitters such as glutamate and aspartate from afferent nerve terminals.[3][4][11] This is the principal mechanism by which baclofen inhibits both monosynaptic and polysynaptic reflexes at the spinal level.[4][12]

Postsynaptic Inhibition: On postsynaptic neurons, the Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9] This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane.[4] This hyperpolarized state makes the neuron less likely to fire an action potential in response to excitatory stimuli, thus contributing to overall CNS depression and muscle relaxation.[4]

Additionally, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[10] This pathway contributes to the long-term modulation of neuronal function.

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane Baclofen Baclofen GABAB_R GABA-B Receptor (GABAB1 + GABAB2) Baclofen->GABAB_R Binds G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_betagamma->VGCC Inhibits GIRK GIRK K⁺ Channel G_betagamma->GIRK Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx VGCC->Ca_Influx Neurotransmitter ↓ Excitatory Neurotransmitter Release Ca_Influx->Neurotransmitter K_Efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_Efflux Postsynaptic_Inhibition Postsynaptic Inhibition K_Efflux->Postsynaptic_Inhibition

Caption: GABA-B receptor signaling pathway activated by baclofen.

Pharmacokinetics: ADME Profile

The clinical utility and dosing of baclofen are directly informed by its pharmacokinetic properties. While effective, its transit and persistence in the body present unique therapeutic challenges, particularly concerning its passage across the blood-brain barrier.

Absorption

Following oral administration, baclofen is rapidly and well-absorbed from the gastrointestinal tract, with a bioavailability of approximately 70% to 85%.[2][13] Peak plasma concentrations are typically reached within 2 to 3 hours.[2][14] However, absorption is dose-dependent and can become reduced at higher doses.[12] Intrathecal administration bypasses the gastrointestinal tract and blood-brain barrier, delivering the drug directly to the cerebrospinal fluid (CSF) and achieving therapeutic concentrations at the spinal cord with plasma concentrations that are 100 times lower than with oral administration.[15][16]

Distribution

Baclofen is widely distributed throughout the body, but due to its high water solubility and low lipid solubility, it does not readily cross the blood-brain barrier.[2][13][17] This is a critical limitation of oral therapy, often necessitating higher doses that can lead to systemic side effects.[13] Protein binding is low, at approximately 30%.[1][17]

Metabolism

Metabolism of baclofen is minimal. Only about 15% of an administered dose undergoes biotransformation, primarily through deamination in the liver.[1][12] This low level of metabolism means that baclofen has a low potential for drug-drug interactions mediated by cytochrome P450 enzymes, making it a useful option for patients on multiple medications.[2]

Elimination

The drug is predominantly excreted by the kidneys, with 70-85% of a dose eliminated unchanged in the urine.[1][2][12][15] The remainder is excreted in the feces.[12] The elimination half-life is relatively short, ranging from 2.5 to 7 hours.[1] This short half-life necessitates frequent daily dosing (typically three times a day) to maintain therapeutic concentrations and effectively control spasticity.[1][2][6]

Pharmacokinetic Data Summary
ParameterValueSource(s)
Bioavailability (Oral) 70% - 85%[2][13]
Time to Peak Plasma (Tmax) 2 - 3 hours[2][14]
Protein Binding ~30%[1][17]
Metabolism ~15% (Hepatic Deamination)[1][12]
Primary Route of Elimination Renal (70-85% unchanged)[1][2]
Elimination Half-Life (t½) 2.5 - 7 hours[1]
Therapeutic Plasma Conc. 80 - 400 ng/mL[12]

Clinical Pharmacology and Therapeutic Applications

Baclofen's primary role is in the management of severe spasticity, but its mechanism has prompted investigation into other neurological and psychiatric conditions.

Management of Spasticity

Baclofen is FDA-approved for treating muscle spasticity resulting from multiple sclerosis and spinal cord injuries or other spinal cord diseases.[2][5][6] It effectively reduces the frequency and severity of flexor spasms, associated pain, and muscle rigidity.[18]

  • Oral Baclofen: This is the first-line therapy for many patients.[17] Dosing is initiated at a low level (e.g., 5 mg three times daily) and gradually titrated upwards to achieve an optimal response, typically between 40-80 mg daily.[18]

  • Intrathecal Baclofen (ITB): For patients with severe spasticity who do not respond to or cannot tolerate oral therapy, ITB is a highly effective alternative.[16][18] An implantable pump delivers baclofen directly into the intrathecal space, allowing for much lower doses, maximizing efficacy at the spinal cord, and minimizing systemic side effects like sedation.[2][16][19]

Off-Label Application: Alcohol Use Disorder (AUD)

A significant area of research is the use of baclofen for AUD. The proposed mechanism involves the modulation of the mesolimbic dopamine pathway; by activating GABA-B receptors, baclofen is thought to suppress the dopamine release associated with alcohol consumption, thereby reducing cravings and reinforcement.[1][20] Clinical trials have yielded mixed but promising results. Some studies show that baclofen, particularly at higher doses, is superior to placebo in increasing abstinence rates and reducing alcohol consumption.[20][21][22] However, evidence is still evolving, and there is no consensus on optimal dosing.[13][23]

Safety Profile and Toxicology

While generally well-tolerated, baclofen is associated with a range of adverse effects, primarily related to its CNS depressant activity.

Common Adverse Effects

The most frequent side effects include transient drowsiness (10-63%), dizziness (5-15%), weakness (5-15%), fatigue, and nausea.[18] These effects are often dose-dependent and can be mitigated by slow dose titration.

Drug-Drug Interactions

The CNS depressant effects of baclofen are additive with other substances that slow down the nervous system, such as alcohol, benzodiazepines, opioids, and antihistamines.[2][24][25] Concomitant use can lead to increased sedation, respiratory depression, and impaired motor coordination.[24][25]

Boxed Warning: Abrupt Withdrawal Syndrome

A critical safety concern, particularly with intrathecal administration, is the risk of a severe withdrawal syndrome upon abrupt discontinuation.[26] The FDA has issued a boxed warning for intrathecal baclofen.[2][19][27] Abrupt cessation can lead to a hypermetabolic state characterized by high fever, altered mental status, severe rebound spasticity, and muscle rigidity.[28] In rare cases, this can progress to rhabdomyolysis, multi-organ failure, and death.[27][28] Therefore, discontinuation of baclofen, especially long-term or high-dose therapy, must be done gradually.[6][26]

Methodologies in Baclofen Research

Elucidating the pharmacological profile of baclofen has relied on a variety of established experimental techniques. Understanding these protocols is essential for drug development professionals aiming to characterize novel GABA-B receptor modulators.

Protocol: Radioligand Binding Assay for GABA-B Receptor Affinity

This assay quantifies the affinity of a compound (like baclofen) for its receptor target.

Objective: To determine the equilibrium dissociation constant (Kd) of baclofen for the GABA-B receptor.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex, rich in GABA-B receptors) in a buffered solution and centrifuge to isolate cell membranes.

  • Incubation: Incubate the prepared membranes with a constant concentration of a radiolabeled GABA-B antagonist (e.g., [³H]-CGP54626) and varying concentrations of unlabeled baclofen.

  • Separation: After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of baclofen concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 (concentration of baclofen that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which approximates the Kd.

Causality: This protocol allows for the direct measurement of drug-receptor interaction. The competition between the labeled antagonist and the unlabeled agonist (baclofen) for the same binding site provides a quantitative measure of baclofen's binding affinity. A lower Ki value indicates higher binding affinity.

Workflow: In Vivo Microdialysis for Neurotransmitter Release

This technique measures the effect of drug administration on neurotransmitter levels in specific brain regions of a living animal.

Microdialysis_Workflow A 1. Stereotaxic Surgery Implant microdialysis probe in target brain region (e.g., spinal cord dorsal horn) B 2. Probe Perfusion Continuously perfuse probe with artificial cerebrospinal fluid (aCSF) A->B C 3. Baseline Collection Collect dialysate samples at regular intervals to establish baseline neurotransmitter levels (e.g., Glutamate) B->C D 4. Baclofen Administration Administer Baclofen (systemically or locally via probe) C->D E 5. Post-Treatment Collection Continue collecting dialysate samples D->E F 6. Sample Analysis Quantify Glutamate concentration in dialysate samples using HPLC-ECD E->F G 7. Data Interpretation Compare post-treatment Glutamate levels to baseline to determine effect of Baclofen F->G

Caption: Experimental workflow for in vivo microdialysis.

Causality: This workflow provides a functional readout of baclofen's presynaptic inhibitory action. By demonstrating a decrease in glutamate levels in the extracellular fluid following baclofen administration, it provides direct evidence that the drug inhibits the release of this key excitatory neurotransmitter in vivo, validating the mechanism established through in vitro assays.

Conclusion and Future Directions

Baclofen's journey from a failed epilepsy drug to a primary treatment for spasticity highlights the importance of clinical observation in drug development. Its well-defined pharmacological profile, centered on selective GABA-B receptor agonism, provides a clear mechanism for its therapeutic effects. The primary challenges remain its poor penetration of the blood-brain barrier, necessitating the development of invasive intrathecal delivery systems for severe cases, and its CNS side effects.

Future research should focus on developing novel GABA-B agonists or positive allosteric modulators with improved pharmacokinetic profiles, particularly enhanced brain penetration, to allow for lower oral doses and fewer systemic side effects. Further well-controlled, large-scale clinical trials are also necessary to definitively establish the role and optimal dosing of baclofen in the treatment of Alcohol Use Disorder and other emerging indications.

References

  • Baclofen - Wikipedia. (n.d.).
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  • Marsot, A., et al. (2018). Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder. Frontiers in Psychiatry, 9, 477.
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  • Addolorato, G., et al. (2007). Efficacy and Safety of Baclofen for Alcohol Dependence: A Randomized, Double-Blind, Placebo-Controlled Trial. The Lancet, 370(9603), 1915-1922.
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Sources

A Comprehensive Technical Guide to 4-Amino-3-(4-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-amino-3-(4-fluorophenyl)butanoic acid, a compound of significant interest in neuroscience and pharmacology. We will delve into its chemical identity, synthesis, mechanism of action, and the experimental methodologies crucial for its study. This document is intended to be a valuable resource for professionals engaged in drug discovery and development.

Chemical Identity and Nomenclature

The precise identification of a compound is fundamental to scientific rigor. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 4-amino-3-(4-fluorophenyl)butanoic acid[1][2]

This systematic name accurately describes the molecular structure, which consists of a butanoic acid backbone with an amino group at the 4th carbon and a 4-fluorophenyl group at the 3rd carbon.

Synonyms: This compound is also known by several synonyms in scientific literature and commercial listings. Understanding these is crucial for a comprehensive literature search.

SynonymSource/Context
4-FluorophenibutCommon trivial name[1][2]
CGP-11130Developmental code name[1][2][3]
F-PhenibutAbbreviation of 4-Fluorophenibut[4]
BaflofenTrivial name
FluoributTrivial name
β-(4-Fluorophenyl)-γ-aminobutyric acidName describing its relation to GABA[1]
β-(4-Fluorophenyl)-GABAAbbreviated form of the above[1]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₀H₁₂FNO₂[1][3]
Molecular Weight 197.21 g/mol [2]
CAS Number 52237-19-1[2][3]
Topological Polar Surface Area 63.3 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 4[3]

It is also important to distinguish the free acid form from its hydrochloride salt.

ParameterFree Acid FormHydrochloride Salt
Molecular Formula C₁₀H₁₂FNO₂C₁₀H₁₃ClFNO₂[5]
Molecular Weight 197.21 g/mol [5]233.67 g/mol [5][6]
CAS Number 52237-19-11858241-03-8[5][6]

The hydrochloride salt is often used in research due to its increased stability and solubility in aqueous solutions.

Synthesis of 4-Amino-3-(4-fluorophenyl)butanoic Acid

The synthesis of chiral γ-aminobutyric acid (GABA) analogs like 4-amino-3-(4-fluorophenyl)butanoic acid is a key area of research. A highly efficient method involves a telescoped continuous flow process for the asymmetric synthesis of a key intermediate, γ-nitrobutyric acid.[7][8][9] This approach offers significant advantages in terms of productivity and sustainability compared to traditional batch methods.

Experimental Protocol: Two-Step Flow Asymmetric Synthesis of the Chiral γ-Nitrobutyric Acid Intermediate[7][8]

This protocol outlines the synthesis of the chiral γ-nitrobutyric acid intermediate, a crucial precursor to 4-amino-3-(4-fluorophenyl)butanoic acid.

Step 1: Enantioselective Michael-type Addition

  • Catalyst Preparation: A polystyrene-supported cis-4-hydroxydiphenylprolinol TBS ether is utilized as a heterogeneous organocatalyst.

  • Reaction Setup: The reaction is performed under neat (solvent-free) conditions in a continuous flow reactor.

  • Reagents: 4-Fluorocinnamaldehyde and nitromethane are used as the starting materials.

  • Process: The reagents are continuously pumped through the reactor containing the catalyst bed, facilitating the enantioselective Michael-type addition.

Step 2: Aldehyde Oxidation

  • In-situ Generation of Peroxyformic Acid: The output from the first step is directly telescoped into a second reactor where the aldehyde is oxidized. This is achieved using in-situ generated peroxyformic acid.

  • Reaction: The chiral γ-nitroaldehyde is oxidized to the corresponding γ-nitrobutyric acid.

  • Work-up: The product stream is collected and purified to yield the optically active γ-nitrobutyric acid intermediate.

The final conversion of the γ-nitrobutyric acid intermediate to 4-amino-3-(4-fluorophenyl)butanoic acid involves the reduction of the nitro group to an amino group.

Synthesis_Workflow cluster_step1 Step 1: Enantioselective Michael Addition cluster_step2 Step 2: Aldehyde Oxidation cluster_step3 Step 3: Nitro Group Reduction A 4-Fluorocinnamaldehyde C Flow Reactor with Polystyrene-supported Organocatalyst A->C B Nitromethane B->C D Chiral γ-Nitroaldehyde Intermediate C->D E Flow Reactor with in-situ Peroxyformic Acid D->E F Chiral γ-Nitrobutyric Acid Intermediate E->F G Reduction Reaction F->G H 4-Amino-3-(4-fluorophenyl)butanoic Acid G->H

Caption: A schematic overview of the telescoped continuous flow synthesis of 4-Amino-3-(4-fluorophenyl)butanoic Acid.

Mechanism of Action and Pharmacological Profile

4-Amino-3-(4-fluorophenyl)butanoic acid is a potent and selective agonist for the GABAB receptor.[1][10] The GABAB receptor is a metabotropic G-protein coupled receptor (GPCR) that plays a crucial role in inhibitory neurotransmission in the central nervous system.[5][11]

GABAB Receptor Activation and Downstream Signaling

Activation of the GABAB receptor by an agonist like 4-amino-3-(4-fluorophenyl)butanoic acid initiates a cascade of intracellular events:

  • G-protein Coupling: The activated receptor couples to inhibitory G-proteins (Gi/o).

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in the production of cyclic AMP (cAMP).[5]

  • Modulation of Ion Channels:

    • Activation of Inwardly Rectifying Potassium (GIRK) Channels: This results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

    • Inhibition of Voltage-Gated Calcium Channels (VGCCs): This reduces the influx of calcium ions, which in turn decreases the release of neurotransmitters.[5]

The net effect of these actions is a reduction in neuronal excitability.

GABAB_Signaling_Pathway cluster_receptor GABAB Receptor Activation cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Agonist 4-Amino-3-(4-fluorophenyl)butanoic Acid Receptor GABAB Receptor Agonist->Receptor G_Protein Gi/o Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibits GIRK ↑ K+ Channel Activity (GIRK) G_Protein->GIRK activates VGCC ↓ Ca2+ Channel Activity (VGCC) G_Protein->VGCC inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release VGCC->Neurotransmitter_Release Outcome Reduced Neuronal Excitability Hyperpolarization->Outcome Neurotransmitter_Release->Outcome

Caption: The signaling pathway of the GABAB receptor activated by 4-Amino-3-(4-fluorophenyl)butanoic Acid.

Comparative Potency

The introduction of a fluorine atom at the para position of the phenyl ring in phenibut significantly enhances its potency as a GABAB receptor agonist.[10]

CompoundGABAB Receptor Affinity (IC₅₀)GABAA Receptor Affinity (IC₅₀)GABAB Receptor Agonist Potency (EC₅₀)
4-Fluorophenibut 1.70 µM[1]> 100 µM[1]23.3 µM[12]
Phenibut --1362 µM[12]
Baclofen --6.0 µM[12]

As the data indicates, 4-fluorophenibut is significantly more potent than phenibut but less potent than baclofen as a GABAB receptor agonist.[1][12] Its selectivity for the GABAB receptor over the GABAA receptor is also noteworthy.[1]

Experimental Methodologies

GABAB Receptor Binding Assay

To determine the binding affinity of 4-amino-3-(4-fluorophenyl)butanoic acid to the GABAB receptor, a competitive radioligand binding assay is a standard and robust method.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Synaptic membranes are prepared from rat brain tissue.

  • Radioligand: A selective GABAB receptor antagonist with high affinity, such as [³H]CGP54626, is used as the radioligand.

  • Incubation: The brain membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (4-amino-3-(4-fluorophenyl)butanoic acid).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Binding_Assay_Workflow A Prepare Rat Brain Synaptic Membranes B Incubate Membranes with [3H]CGP54626 (Radioligand) and 4-Amino-3-(4-fluorophenyl)butanoic Acid (Test Compound) A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity using Scintillation Counting C->D E Calculate IC50 Value D->E

Caption: A workflow diagram for a competitive GABAB receptor binding assay.

Conclusion

4-Amino-3-(4-fluorophenyl)butanoic acid is a potent and selective GABAB receptor agonist with a well-defined chemical structure and mechanism of action. Its synthesis can be achieved through modern, efficient methods like continuous flow chemistry. Understanding its pharmacological profile and the experimental techniques used for its characterization is essential for researchers in the fields of neuroscience and drug development. This guide provides a foundational understanding of this important compound, serving as a valuable resource for further scientific inquiry.

References

  • Wikipedia. (2023, December 2). 4-Fluorophenibut. In Wikipedia. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind 4-Fluorophenibut: A Comprehensive Look. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Fluorophenibut. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenibut. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride. Retrieved from [Link]

  • Ötvös, S. B., Llanes, P., Pericàs, M. A., & Kappe, C. O. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters, 22(21), 8490–8494. [Link]

  • Ötvös, S. B., Llanes, P., Pericàs, M. A., & Kappe, C. O. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. PMC. [Link]

  • Frølund, B., Jensen, A. A., & Clausen, R. P. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(21), 5123. [Link]

Sources

Technical Monograph: 4-Amino-3-(4-fluorophenyl)butanoic Acid (CAS 52237-19-1)

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature & Identity Clarification

Critical Note on Chemical Structure: The CAS number 52237-19-1 corresponds strictly to 4-Amino-3-(4-fluorophenyl)butanoic acid (also known as


-(4-fluorophenyl)-GABA).[1][2] The user-provided name "4-Amino-4-(4-fluorophenyl)..." describes a 

-phenyl isomer.[1] Based on the CAS registry and pharmacological relevance, this guide focuses on the

-isomer (Phenibut derivative), which acts as a GABA-B agonist.[3]
PropertySpecification
IUPAC Name 4-Amino-3-(4-fluorophenyl)butanoic acid
CAS Registry 52237-19-1
Molecular Formula C

H

FNO

Molecular Weight 197.21 g/mol
Appearance White crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in ethanol
pKa (Computed) ~4.1 (Carboxyl), ~10.3 (Amine)
Chemical Synthesis: The Rodionov Protocol

The most robust, field-proven method for synthesizing


-amino acids of this class is the Rodionov Reaction .[1] This "one-pot" condensation avoids the use of unstable nitro-intermediates (common in the Henry reaction route) and provides high atom economy.[1]
Reaction Logic & Causality
  • Aldehyde Selection: 4-Fluorobenzaldehyde is used as the electrophile.[1] The para-fluorine atom is electron-withdrawing, which slightly increases the reactivity of the carbonyl carbon compared to unsubstituted benzaldehyde.

  • Ammonium Acetate: Acts as both the nitrogen source and the catalyst for the Knoevenagel-type condensation.[1]

  • Malonic Acid: Provides the carbon backbone and undergoes decarboxylation in situ to form the final

    
    -amino acid structure.[1]
    
Experimental Protocol

Note: All steps must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq, 0.1 mol)[1]

  • Malonic Acid (1.0 eq, 0.1 mol)[1]

  • Ammonium Acetate (2.0 eq, 0.2 mol)[1]

  • Ethanol (95%, solvent)[1]

Step-by-Step Workflow:

  • Condensation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.4 g of malonic acid and 15.4 g of ammonium acetate in 50 mL of 95% ethanol.

  • Addition: Add 12.4 g (0.1 mol) of 4-fluorobenzaldehyde to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Maintain reflux for 6–8 hours.

    • Validation: The solution will turn from clear to yellowish.[1] The evolution of CO

      
       gas indicates the decarboxylation step is proceeding.[1]
      
  • Crystallization: Allow the reaction mixture to cool slowly to room temperature. A white precipitate (the target amino acid) should begin to form.[1]

  • Isolation: Cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield. Filter the precipitate using a Buchner funnel.[1]

  • Purification: Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted aldehyde. Recrystallize from hot water or aqueous ethanol to achieve >98% purity.[1]

SynthesisPath Start 4-Fluorobenzaldehyde + Malonic Acid + NH4OAc Inter Intermediate: Ammonium Salt Formation Start->Inter Mixing Reflux Reflux (EtOH) Decarboxylation (-CO2) Inter->Reflux Heat Product 4-Amino-3-(4-fluorophenyl) butanoic acid Reflux->Product Condensation & Hydrolysis

Figure 1: The Rodionov synthesis pathway for 4-Fluorophenibut.[1]

Pharmacodynamics & Mechanism of Action

4-Fluorophenibut functions as a mimetic of the inhibitory neurotransmitter GABA.[1] Its pharmacological profile is distinct from Phenibut due to the fluorine substitution.[1][3][4]

Receptor Binding Profile
  • GABA-B Agonism:

    • Like Baclofen and Phenibut, 4-Fluorophenibut acts as an orthosteric agonist at the GABA-B receptor (metabotropic).[1]

    • Potency Shift: The para-fluorine atom increases the binding affinity for the GABA-B receptor compared to unsubstituted Phenibut.[1] Literature and SAR (Structure-Activity Relationship) analysis suggest a 5-to-10-fold increase in potency relative to Phenibut, placing it closer to Baclofen in efficacy [1][2].[1]

  • VDCC Interaction (

    
     Subunit): 
    
    • It retains affinity for the

      
       subunit of voltage-dependent calcium channels (VDCCs).[1][5][6] This blockade inhibits the release of excitatory neurotransmitters (glutamate, substance P).[1]
      
    • The "Gabapentinoid" activity contributes to its anxiolytic and analgesic properties.[1]

The "Fluorine Effect" (Bioisosterism)

The substitution of Hydrogen with Fluorine at the para-position is a strategic medicinal chemistry modification:

  • Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol).[1] Para-substitution blocks metabolic oxidation at the most vulnerable site of the phenyl ring (CYP450 mediated hydroxylation), potentially extending the biological half-life (

    
    ) [3].[1]
    
  • Lipophilicity: Fluorine increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeability compared to the non-fluorinated parent.[1]

Mechanism cluster_GABAB GABA-B Pathway cluster_VDCC VDCC Pathway Drug 4-Fluorophenibut (CAS 52237-19-1) Rec1 GABA-B Receptor (Agonist) Drug->Rec1 High Affinity Rec2 VDCC Alpha-2-Delta (Ligand) Drug->Rec2 Moderate Affinity Gi Gi/o Protein Activation Rec1->Gi K_eff K+ Efflux (Hyperpolarization) Gi->K_eff Ca_block Inhibit Ca2+ Influx Rec2->Ca_block Glu_drop Decrease Glutamate Release Ca_block->Glu_drop

Figure 2: Dual mechanism of action targeting GABA-B receptors and Calcium Channels.

Analytical Characterization

To validate the synthesis of CAS 52237-19-1, the following analytical signatures are expected:

  • 1H NMR (D

    
    O, 400 MHz): 
    
    • 
       7.20–7.30 (m, 2H, Ar-H ortho to alkyl).
      
    • 
       7.05–7.15 (m, 2H, Ar-H ortho to F).
      
    • 
       3.30–3.45 (m, 1H, CH-Ar).
      
    • 
       3.10–3.25 (m, 2H, CH
      
      
      
      -N).
    • 
       2.50–2.70 (m, 2H, CH
      
      
      
      -COO).
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       peak at m/z 198.2.[1]
      
Safety & Handling (Research Context)
  • Status: 4-Fluorophenibut is an unregulated research chemical in many jurisdictions but is structurally related to controlled substances (Phenibut in some regions).[1][3]

  • Toxicology: No clinical safety data exists.[1] Based on Baclofen and Phenibut toxicity profiles, overdose risks include respiratory depression, bradycardia, and unconsciousness.

  • Handling: Treat as a potent CNS depressant.[1] Avoid inhalation of dust.[1] Store in a cool, dry place away from oxidizing agents.[1][7]

References
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[1] CNS Drug Reviews, 7(4), 471-481.[1]

  • Bowery, N. G., et al. (2002). International Union of Pharmacology.[1] XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247-264.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • PubChem. Compound Summary for CID 103611: 4-Fluorophenibut.[1][2][8]

  • Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of beta-amino acids.[1] Berichte der deutschen chemischen Gesellschaft. (Historical reference for the synthetic method).

Sources

Spectroscopic Characterization of 4-Fluorophenibut (β-(4-Fluorophenyl)-GABA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 4-Fluorophenibut (4-F-Phenibut), a halogenated derivative of the gabapentinoid Phenibut. Designed for analytical chemists and forensic researchers, this document details the specific nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures required for unambiguous identification.

The introduction of the fluorine atom at the para position of the phenyl ring significantly alters the electronic environment compared to the parent compound, Phenibut. This results in characteristic spin-spin coupling constants (


) in 

C NMR and distinct fragmentation patterns in MS, which are the primary focus of this analysis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

ParameterData
IUPAC Name 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride
Common Names 4-Fluorophenibut, F-Phenibut, Fluorobut
CAS Number 52237-19-1 (Free Acid) / 1858241-03-8 (HCl Salt)
Molecular Formula C

H

FNO

(Free Acid)
Molecular Weight 197.21 g/mol (Free Acid) / 233.67 g/mol (HCl Salt)
Appearance White crystalline powder
Solubility Highly soluble in water, methanol; soluble in DMSO

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][9][10][11]

Experimental Protocol
  • Solvent: Deuterium Oxide (D

    
    O) is recommended for the hydrochloride salt to minimize exchangeable proton broadening. DMSO-
    
    
    
    is preferred for the free amino acid to observe carboxyl/amine protons.
  • Reference: Tetramethylsilane (TMS) or residual solvent peak (HDO

    
     4.79 ppm in D
    
    
    
    O).
  • Frequency: Data below corresponds to 400 MHz (

    
    H) and 100 MHz (
    
    
    
    C).
Proton NMR ( H NMR)

The aromatic region distinguishes 4-F-Phenibut from Phenibut. While Phenibut displays a multiplet for the monosubstituted benzene ring, 4-F-Phenibut exhibits a higher-order AA'BB' system due to the symmetry of the para-substitution.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.25 – 7.35 Multiplet (AA'BB')2HAr-H (meta to F)Protons at C2'/C6' (closest to alkyl chain)
7.05 – 7.15 Multiplet (AA'BB')2HAr-H (ortho to F)Protons at C3'/C5' (shielded by Fluorine)
3.30 – 3.45 Multiplet1HCH (Methine)C3 (Beta-position)
3.15 – 3.25 Doublet of Doublets1HCH

(a)
C4 (Gamma-position, next to NH

)
3.00 – 3.10 Doublet of Doublets1HCH

(b)
C4 (Gamma-position, diastereotopic)
2.65 – 2.80 Doublet of Doublets1HCH

(a)
C2 (Alpha-position, next to COOH)
2.50 – 2.60 Doublet of Doublets1HCH

(b)
C2 (Alpha-position, diastereotopic)
Carbon-13 NMR ( C NMR)

The diagnostic power of


C NMR lies in the Carbon-Fluorine coupling constants (

)
. These couplings split the aromatic carbon signals into doublets with predictable magnitudes.
Shift (

ppm)
Multiplicity

(Hz)
AssignmentNotes
174.5 Singlet-C=OCarboxylic Acid Carbon
162.1 Doublet~245 HzC-F (C4')Definitive ID: Direct C-F coupling.
136.5 Doublet~3 HzC-Alkyl (C1')Para to Fluorine; weak coupling.
129.2 Doublet~8 HzC-Meta (C2'/C6')Coupling through 3 bonds (

).
115.8 Doublet~21 HzC-Ortho (C3'/C5')Coupling through 2 bonds (

).
43.5 Singlet-C-NH

(C4)
Gamma-carbon
38.2 Singlet-C-COOH (C2)Alpha-carbon
32.5 Singlet-CH-Ar (C3)Beta-carbon

Mass Spectrometry (MS)[4][12]

Ionization & Fragmentation Logic
  • Method: ESI (Positive Mode) or GC-MS (EI, often requires derivatization).

  • Parent Ion: [M+H]

    
     = 198.1 m/z.
    
  • Base Peak: Typically m/z 181 (Loss of NH

    
    ) or m/z 123 (Fluorinated tropylium/styrene cation).
    

The fragmentation pathway follows a standard McLafferty-like rearrangement and neutral loss pattern typical of GABA analogs, but shifted by +18 amu (mass difference between H and F) relative to Phenibut.

Fragmentation Pathway Visualization

MS_Fragmentation cluster_legend Key M_Parent Parent Ion [M+H]+ m/z 198 Frag_1 Loss of NH3 [M-17]+ m/z 181 M_Parent->Frag_1 - NH3 (17) Frag_2 Loss of H2O (Lactam formation) m/z 163 M_Parent->Frag_2 - H2O (18) + NH3 Frag_1->Frag_2 - H2O Frag_3 4-Fluorostyrene Cation [C8H8F]+ m/z 123 Frag_1->Frag_3 Cleavage of Alkyl Chain Frag_4 Tropylium Ion [C7H6F]+ m/z 109 Frag_3->Frag_4 - CH2 key1 Blue: Molecular Ion key2 Red: Primary Fragment key3 Green: Diagnostic Aromatic Ions

Caption: Proposed ESI(+) fragmentation pathway for 4-Fluorophenibut showing key diagnostic ions.

m/zIon IdentityInterpretation
198.1 [M+H]

Protonated Molecular Ion
181.1 [M+H - NH

]

Loss of ammonia (characteristic of primary amines)
163.1 [M+H - NH

- H

O]

Formation of cyclic lactam (fluorinated pyrrolidone)
123.0 [C

H

F]

Fluorinated ethyl-benzene/styrene cation
109.0 [C

H

F]

Fluorinated tropylium ion (High stability aromatic)

Infrared Spectroscopy (FT-IR)

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) on neat solid or KBr Pellet.

  • Resolution: 4 cm

    
    .
    
Diagnostic Bands

The spectrum is dominated by the zwitterionic nature of the amino acid (if free acid) or the amine salt (if HCl). The C-F stretch is the key differentiator from Phenibut.

Wavenumber (cm

)
IntensityAssignmentFunctional Group
2800 – 3200 Broad, StrongN-H StretchAmine salt (NH

)
2500 – 3300 Very BroadO-H StretchCarboxylic acid (often overlaps with NH)
1710 – 1730 Strong, SharpC=O[1] StretchCarboxylic Acid (Carbonyl)
1580 – 1610 MediumC=C StretchAromatic Ring breathing
1500 – 1520 StrongN-H BendAmine bending vibration
1215 – 1235 StrongC-F Stretch Diagnostic: Aryl-Fluorine bond
820 – 840 StrongC-H Bend (oop)Para-substituted benzene ring

Analytical Workflow for Verification

To ensure "Self-Validating" protocols, the following workflow is recommended for distinguishing 4-F-Phenibut from similar analogs (e.g., Baclofen, Phenibut).

Analytical_Workflow Sample Unknown Sample Solubility Solubility Test (Water/MeOH) Sample->Solubility IR_Screen FT-IR Screening Check for C-F (1220 cm-1) Check for C-Cl (1090 cm-1) Solubility->IR_Screen Decision Halogen Detected? IR_Screen->Decision NMR_Analysis 1H & 13C NMR (D2O Solvent) Decision->NMR_Analysis Yes MS_Analysis GC-MS / LC-MS (Confirm MW 197/233) Decision->MS_Analysis Yes Result_F ID: 4-Fluorophenibut (d 162 ppm, J=245Hz) NMR_Analysis->Result_F Doublet @ 162ppm Result_Cl ID: Baclofen (Different Arom. Splitting) NMR_Analysis->Result_Cl Singlet @ 130ppm+ Result_H ID: Phenibut (No Halogen Coupling) NMR_Analysis->Result_H No Halogen

Caption: Decision tree for differentiating 4-Fluorophenibut from Baclofen and Phenibut.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103611, 4-Fluorophenibut. Retrieved from [Link]

  • HSC Chemistry / Science Ready (2025). Mass Spectrometry Fragmentation Patterns: Analysis of Organic Substances. Retrieved from [Link]

  • Organic Chemistry Data (2021). 13C NMR Chemical Shifts and Coupling Constants (Hans Reich Collection). Retrieved from [Link]

Sources

4-Amino-4-(4-fluorophenyl)butanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthesis, and Structural Isomerism

Executive Summary

4-Amino-4-(4-fluorophenyl)butanoic acid is a specific ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-amino acid derivative characterized by the presence of a 4-fluorophenyl group at the 

-carbon (C4) position of the GABA backbone.[1]

It is a structural isomer of the well-known GABA-B agonist 4-Fluorophenibut (4-amino-3-(4-fluorophenyl)butanoic acid).[2][1] While the two share an identical molecular formula and molecular weight, their pharmacological profiles differ significantly due to the positional shift of the aromatic ring from the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-carbon (C3) to the 

-carbon (C4).[1] This guide details the physicochemical properties, synthetic routes, and differentiation of this specific isomer for research applications.[2][1]
Core Identity Matrix
ParameterValue
IUPAC Name 4-Amino-4-(4-fluorophenyl)butanoic acid
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol
Monoisotopic Mass 197.0852 Da
CAS Registry (Generic) Note: Often indexed under general fluorinated GABA analogs; specific isomer requires structural verification.[2][1][3][4]
Core Scaffold

-Substituted GABA (

-Aryl-GABA)

Chemical Structure & Isomerism

The distinction between the requested compound (C4-substituted) and the common "Phenibut" class (C3-substituted) is critical for drug development.[2][1]

Structural Comparison[1][2][3]
  • Target Molecule (C4-Isomer): The amino group and the phenyl ring are attached to the same terminal carbon (C4).[2][1] This creates a benzylic amine motif.[2][1]

    • Structure:

      
      
      
  • Fluorophenibut (C3-Isomer): The phenyl ring is on the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -carbon (C3), while the amino group remains on the terminus (C4).[1]
    
    • Structure:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      [1]
      
Visualization of Isomeric Relationship

The following diagram illustrates the structural divergence between the target molecule and its pharmacologically active isomer.

IsomerComparison GABA GABA Backbone (4-Aminobutanoic Acid) Target TARGET MOLECULE 4-Amino-4-(4-fluorophenyl)butanoic acid (gamma-substitution) GABA->Target Aryl group at C4 Isomer COMMON ISOMER 4-Amino-3-(4-fluorophenyl)butanoic acid (beta-substitution / Fluorophenibut) GABA->Isomer Aryl group at C3

Figure 1: Structural divergence of C10H12FNO2 isomers based on phenyl ring placement.

Physicochemical Profile

The presence of the fluorine atom at the para position of the phenyl ring modulates lipophilicity and metabolic stability compared to the non-fluorinated analog (4-amino-4-phenylbutanoic acid).[2][1]

PropertyDataCausality/Relevance
H-Bond Donors 2 (Amine, Carboxylic Acid)Critical for receptor binding pocket interactions.[2][1]
H-Bond Acceptors 3 (Amine, Carbonyl, Hydroxyl)Facilitates solubility in aqueous buffers.[2][1]
LogP (Predicted) ~1.1 - 1.4The fluorine atom increases lipophilicity relative to the non-fluorinated parent, potentially enhancing BBB permeability.[2][1]
pKa (Acid) ~4.2 (Carboxyl)Similar to standard GABA analogs; exists as a zwitterion at physiological pH.[2][1]
pKa (Base) ~9.5 (Amine)The benzylic position of the amine (C4) slightly reduces basicity compared to the primary alkyl amine of Phenibut.[2][1]

Synthetic Methodology

Because 4-amino-4-(4-fluorophenyl)butanoic acid is a ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-aryl GABA derivative, it cannot be synthesized via the standard Knoevenagel condensation used for Phenibut (C3-substituted).[1] Instead, it requires a pathway that introduces the amine at the benzylic position.[2][1]

The most robust route utilizes Friedel-Crafts Acylation followed by Oximation and Reduction .[2][1]

Step-by-Step Protocol
Step 1: Friedel-Crafts Acylation

Objective: Synthesize 4-(4-fluorophenyl)-4-oxobutanoic acid.[2][1]

  • Reagents: Fluorobenzene (Substrate/Solvent), Succinic Anhydride, Aluminum Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Mechanism: Electrophilic aromatic substitution.[2][1] The succinic anhydride ring opens to attach the succinyl group to the para position of the fluorobenzene (directed by the F-substituent).[2][1]

  • Protocol:

    • Suspend

      
       (2.2 eq) in excess fluorobenzene at 0°C.
      
    • Add succinic anhydride (1.0 eq) portion-wise.

    • Allow to warm to RT and reflux for 2 hours.

    • Quench with ice/HCl. Extract the solid precipitate.[2][1]

Step 2: Oximation

Objective: Convert the ketone to an oxime.[2][1]

  • Reagents: Hydroxylamine Hydrochloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), Sodium Acetate (
    
    
    
    ).[1]
  • Protocol:

    • Dissolve the keto-acid from Step 1 in Ethanol/Water.[2][1]

    • Add

      
       (1.5 eq) and 
      
      
      
      (1.5 eq).
    • Reflux for 2-4 hours.

    • Cool to crystallize the oxime derivative.[2][1]

Step 3: Reductive Amination (Hydrogenation)

Objective: Reduce the oxime to the primary amine.[2][1]

  • Reagents: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     gas (50 psi), Palladium on Carbon (Pd/C) or Raney Nickel.[1]
    
  • Protocol:

    • Dissolve oxime in Methanol or Acetic Acid.[2][1]

    • Add catalyst (10 wt%).[2][1]

    • Hydrogenate in a Parr shaker for 6-12 hours.

    • Filter catalyst and recrystallize from EtOH/Ether to yield the target 4-Amino-4-(4-fluorophenyl)butanoic acid .[2][1]

Synthetic Pathway Diagram[1][2]

Synthesis Start Fluorobenzene + Succinic Anhydride Step1 Friedel-Crafts Acylation (AlCl3) Start->Step1 Intermediate1 4-(4-fluorophenyl)-4-oxobutanoic acid (Keto-Acid) Step1->Intermediate1 Step2 Oximation (NH2OH·HCl) Intermediate1->Step2 Intermediate2 Oxime Derivative Step2->Intermediate2 Step3 Catalytic Hydrogenation (H2, Pd/C) Intermediate2->Step3 Final 4-Amino-4-(4-fluorophenyl)butanoic acid (Target) Step3->Final

Figure 2: Synthetic route via Friedel-Crafts acylation and oxime reduction.[2][1][4]

Analytical Validation

To confirm the identity of the synthesized compound and distinguish it from the C3-isomer (Fluorophenibut), Nuclear Magnetic Resonance (NMR) is the gold standard.[2][1]

Expected 1H NMR Signals (DMSO-d6)
  • Aromatic Region (7.0 - 7.5 ppm): Two multiplets corresponding to the para-substituted benzene ring.[2][1]

  • Benzylic Methine (C4-H): A triplet or dd around 4.0 - 4.2 ppm .[2][1]

    • Differentiation: In Fluorophenibut (C3-isomer), the benzylic proton is at C3 (approx 3.2-3.5 ppm), and the C4 protons appear as a distinct methylene group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) around 3.0 ppm.[1]
      
  • Methylene Groups (C2-H, C3-H): Multiplets in the 1.8 - 2.4 ppm range.[2][1]

Mass Spectrometry[1][2]
  • ESI-MS (Positive Mode): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[1]
    
  • Fragmentation Pattern:

    • Loss of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (17 Da) and 
      
      
      
      fragments are common.[1]
    • The benzylic amine fragment is a key diagnostic ion.[2][1]

Biological Context & Applications

While 4-Fluorophenibut (C3-isomer) is a potent GABA-B agonist, the C4-isomer (Target) has a different profile.[2][1]

  • GABA-Transaminase (GABA-T) Interaction: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -substituted GABA analogs are frequently investigated as substrates or inhibitors of GABA-T.[1] The steric bulk at the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    -position can prevent normal enzymatic degradation of GABA.[1]
  • Transport Substrates: The compound may utilize different transport systems (e.g., LAT1 or GAT) compared to the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -substituted analogs due to the altered spatial arrangement of the amine and carboxylic acid.[1]
    
  • Metabolic Probe: The fluorine atom provides a handle for metabolic stability studies, blocking para-hydroxylation on the phenyl ring.[2][1]

References

  • PubChem Compound Summary. (2025). 4-Amino-3-(4-fluorophenyl)butanoic acid (Isomer Comparison). National Center for Biotechnology Information.[2][1] Retrieved from [Link][2][1]

  • Bowery, N. G., et al. (1983).[2][1][5] "Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes." British Journal of Pharmacology.[2][1][5] (Foundational text on GABA analog binding requirements).

  • CAS Common Chemistry. (2025).[2][1] 4-Amino-4-phenylbutanoic acid (Non-fluorinated analog).[2][1] CAS Registry Number 1011-60-5.[2][1] Retrieved from [Link][1][6]

  • Silverman, R. B. (2004).[2][1] The Organic Chemistry of Drug Design and Drug Action.[2][1] Elsevier Academic Press.[2][1] (Source for GABA-T inhibitor mechanism mechanisms involving gamma-substitution).[2][1]

Sources

Stereochemical Engineering of 4-Fluorophenibut: Synthesis, Resolution, and Pharmacological Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals focusing on the stereochemical optimization of 4-Fluorophenibut.


-(4-fluorophenyl)-GABA

Executive Summary: The Chirality Imperative

4-Fluorophenibut (F-Phenibut) represents a critical structural bridge between the anxiolytic Phenibut and the antispastic Baclofen. While often distributed as a racemic mixture in grey-market research channels, the pharmacological efficacy of F-Phenibut is governed strictly by its stereochemistry.

For drug development professionals, the "racemic compromise" is unacceptable. The (R)-enantiomer acts as a high-affinity GABA-B agonist (eutomer), while the (S)-enantiomer (distomer) contributes metabolic load with negligible therapeutic target engagement. This guide delineates the stereochemical architecture, asymmetric synthesis, and analytical validation required to isolate the bioactive (R)-4-Fluorophenibut.

Molecular Stereochemistry & Configuration

Structural Identity and Chiral Center

4-Fluorophenibut is chemically defined as 4-amino-3-(4-fluorophenyl)butanoic acid . The molecule possesses a single chiral center at the


-carbon (C3 position), creating two non-superimposable enantiomers.
  • Chiral Center: C3 (Beta-carbon)

  • Substituents (CIP Priority):

    • 
       (Highest priority path via Nitrogen)
      
    • 
       (Carboxyl path)
      
    • 
       (Fluorophenyl ring)
      
    • 
       (Lowest priority)
      
Absolute Configuration Assignment

By analogy with the homologous structures of Baclofen and Phenibut, the biological activity resides in the (R)-configuration .

  • (R)-4-Fluorophenibut: The eutomer. It aligns with the binding pocket of the GABA-B receptor. In standard polarimetry, this enantiomer is typically levorotatory (

    
    ), similar to (R)-Baclofen and (R)-Phenibut.
    
  • (S)-4-Fluorophenibut: The distomer. It lacks the necessary spatial orientation to activate the receptor effectively.

Pharmacological Differentiation

The addition of the fluorine atom at the para position of the phenyl ring significantly alters the electronic profile compared to Phenibut, increasing lipophilicity and receptor affinity.

CompoundActive EnantiomerGABA-B Affinity (

)
Potency RankNotes
Phenibut (R)

LowWeak agonist; high dosage required.
4-Fluorophenibut (R)

Medium

more potent than Phenibut.
Baclofen (R)

HighClinical standard for spasticity.

Critical Insight: Unlike Phenibut, which is highly selective for GABA-B, 4-Fluorophenibut exhibits a unique, modest affinity for GABA-A receptors and acts as an antagonist at TAAR1 . This "dirty" profile makes enantiomeric purity even more critical to minimize off-target noise from the inactive isomer.

Synthesis & Resolution Protocols

To obtain enantiopure (R)-4-Fluorophenibut, researchers must move beyond simple racemic synthesis. Two primary pathways are validated: Asymmetric Flow Synthesis (preferred for scale) and Classical Resolution (accessible for smaller labs).

Pathway A: Telescoped Continuous Flow Asymmetric Synthesis

This method utilizes organocatalysis to introduce chirality de novo, avoiding the waste associated with resolving racemates.

Protocol Overview:

  • Reagents: 4-Fluorocinnamaldehyde, Nitromethane.

  • Catalyst: Polystyrene-supported cis-4-hydroxydiphenylprolinol (immobilized organocatalyst).

  • Mechanism: Enantioselective Michael-type addition followed by oxidation.

Step-by-Step Workflow:

  • Michael Addition: 4-Fluorocinnamaldehyde is pumped through a column reactor containing the chiral organocatalyst. Nitromethane is introduced.[1] The catalyst steers the addition to the Re-face, yielding the (S)-

    
    -nitroaldehyde intermediate (which converts to (R)-amino acid upon reduction).
    
  • Oxidation: The effluent is treated with in situ generated performic acid (Formic acid +

    
    ) to oxidize the aldehyde to the carboxylic acid.
    
  • Reduction: The resulting nitro-acid is hydrogenated (Raney Nickel or Pd/C) to reduce the nitro group to an amine, cyclizing to the lactam or yielding the linear amino acid directly.

SynthesisWorkflow Start 4-Fluorocinnamaldehyde + Nitromethane Cat Chiral Organocatalyst (Immobilized Prolinol) Start->Cat Flow Injection Inter1 (S)-gamma-Nitroaldehyde (Chiral Intermediate) Cat->Inter1 Enantioselective Michael Addition Oxidation Oxidation (HCOOH / H2O2) Inter1->Oxidation Telescoped Inter2 gamma-Nitrobutyric Acid Oxidation->Inter2 Reduction Hydrogenation (Raney Ni / H2) Inter2->Reduction Final (R)-4-Fluorophenibut (>99% ee) Reduction->Final Deprotection/Hydrolysis

Figure 1: Telescoped continuous flow synthesis pathway for high-purity (R)-4-Fluorophenibut.

Pathway B: Classical Chiral Resolution

For laboratories without flow chemistry apparatus, resolving the racemic mixture is the standard approach.

Protocol:

  • Salt Formation: Dissolve racemic 4-Fluorophenibut in a hot solvent (Ethanol/Water mix). Add 0.5 equivalents of a chiral resolving agent, typically (S)-(-)-1-Phenylethylamine or Chiral Camphorsulfonic Acid .

  • Fractional Crystallization: Cool the solution slowly. The diastereomeric salt of the (R)-enantiomer (e.g., (R)-F-Phenibut + (S)-Amine) will have different solubility than the (S)-(S) pair.

  • Filtration & Liberation: Filter the precipitate. Recrystallize to improve diastereomeric excess (de). Treat the salt with dilute HCl to liberate the free amino acid.

  • Recycle: The "wrong" enantiomer in the mother liquor can be racemized (using heat/base) and recycled through the process.

Analytical Characterization & Validation

Trust in the synthesis requires rigorous validation. The following analytical methods are mandatory for certifying the enantiomeric excess (ee).

Chiral HPLC Method

Standard reverse-phase columns cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).

  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1).

  • Detection: UV at 210 nm (absorption of the phenyl ring).

  • Expected Result: Baseline separation of (R) and (S) peaks. The (R)-enantiomer typically elutes second on OD-H columns, but standards must be run to confirm.

Optical Rotation (Polarimetry)[2]
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Conditions: 20°C, Solvent: 1M HCl or Methanol.

  • Target:

    • (R)-4-Fluorophenibut is expected to be Levorotatory (-) .

    • (S)-4-Fluorophenibut is expected to be Dextrorotatory (+) .

    • Note: Always report specific rotation

      
       with concentration (c) and solvent.
      
Absolute Configuration Confirmation (VCD)

If X-ray crystallography crystals are unavailable, Vibrational Circular Dichroism (VCD) is the gold standard for assigning absolute configuration in solution.

  • Method: Compare the experimental VCD spectrum (IR region) with a DFT-calculated spectrum of the (R)-structure. A match in sign and intensity of the carbonyl and amine stretching bands confirms the configuration.

References

  • Telescoped Continuous Flow Synthesis

    • Title: Telescoped Continuous Flow Synthesis of Optically Active

      
      -Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut.[1]
      
    • Source: Organic Letters (2020).
    • URL:[Link]

  • Pharmacology of GABA Analogs

    • Title: F-phenibut (β-(4-Fluorophenyl)-GABA)
    • Source: European Journal of Pharmacology (2020).
    • URL:[Link]

  • Stereochemistry & Activity (Baclofen/Phenibut Homology)

    • Title: Asymmetric Michael Addition in Synthesis of

      
      -Substituted GABA Derivatives.[2][3]
      
    • Source: Molecules (2020).
    • URL:[Link]

  • Chiral Separation Techniques

    • Title: Recent Advances in Separ
    • Source: Analytical Chemistry (2023).
    • URL:[Link]

Sources

Methodological & Application

Application Note: In Vivo Characterization of 4-Fluorophenibut (F-Phenibut)

[1]

Scientific Note on Nomenclature & Compound Identity

CRITICAL CLARIFICATION: The request specified "4-Amino-4 -(4-fluorophenyl)butanoic acid". However, the pharmacologically active and widely researched GABA-B agonist in this class is 4-Amino-3-(4-fluorophenyl)butanoic acid (also known as F-Phenibut , Fluorophenibut , or


-(4-fluorophenyl)-GABA

The 4-substituted (gamma-substituted) isomer is structurally distinct and lacks the established GABA-B agonism profile of the 3-substituted (beta-substituted) Phenibut class. This Application Note assumes the target molecule is the bioactive F-Phenibut (


-isomer)
Compound Profile[2][3][4][5][6][7][8][9]
  • Common Name: F-Phenibut, Fluorophenibut.[1][2]

  • IUPAC Name: 4-Amino-3-(4-fluorophenyl)butanoic acid.[1][3][4][5]

  • Molecular Weight: 197.21 g/mol (Free Acid); ~233.67 g/mol (HCl Salt).

  • Mechanism of Action: High-affinity GABA-B receptor agonist; potential

    
     subunit voltage-gated calcium channel (VGCC) ligand.
    
  • Key Characteristic: The para-fluorine substitution increases lipophilicity and receptor affinity compared to Phenibut, resulting in 6–60x higher potency depending on the assay [1].

Experimental Strategy & Rationale

Conducting in vivo studies with F-Phenibut requires strict adherence to pharmacokinetic (PK) and pharmacodynamic (PD) correlations. Unlike standard Phenibut, the fluorinated analog exhibits higher blood-brain barrier (BBB) permeability and potency.

Core Objectives
  • Formulation Stability: Overcoming the pH-dependent solubility of the zwitterion.

  • Behavioral Differentiation: Distinguishing specific anxiolytic effects from general sedation/motor impairment.

  • Pharmacokinetic Validation: Establishing plasma-brain concentration ratios.

Mechanistic Pathway (GABA-B Agonism)[1][4][8][9][12]

The following diagram outlines the signal transduction pathway utilized by F-Phenibut to induce neuronal hyperpolarization.

GFPF-Phenibut(Extracellular)GABABGABA-B Receptor(GPCR)FP->GABABBinding (High Affinity)GiGoGi/Go ProteinActivationGABAB->GiGoCouplingACAdenylyl Cyclase(Inhibition)GiGo->ACG-alpha subunitGIRKGIRK Channels (Kir3)(Activation)GiGo->GIRKG-beta/gamma subunitVGCCVGCC (Ca2+)(Inhibition)GiGo->VGCCPresynaptic inhibitioncAMPcAMP Levels(Decrease)AC->cAMPHyperNeuronal Hyperpolarization(Inhibition of Action Potential)GIRK->HyperK+ EffluxVGCC->HyperReduced Ca2+ Influx

Figure 1: Mechanism of Action. F-Phenibut binds GABA-B receptors, activating GIRK channels and inhibiting VGCCs, leading to neuronal silencing.

Protocol A: Formulation & Dosing

Challenge: F-Phenibut HCl is highly acidic. Direct injection causes peritoneal irritation (writhing), which generates false positives in pain assays and confounds anxiety data.

Materials
  • F-Phenibut HCl (Verify purity >98% via HPLC).

  • Vehicle: 0.9% Saline (sterile).

  • Buffer: 1M NaOH or NaHCO₃ (Sodium Bicarbonate).

  • pH Meter (micro-probe).

Step-by-Step Formulation
  • Weighing: Calculate requirements based on a dose range of 2 mg/kg to 20 mg/kg . (Note: This is significantly lower than Phenibut's 20-100 mg/kg range due to higher potency).

  • Dissolution: Dissolve F-Phenibut HCl in 80% of the final volume of sterile saline. The solution will be acidic (pH ~2-3).

  • Neutralization (CRITICAL):

    • Place the beaker on a magnetic stirrer.

    • Slowly add 1M NaOH dropwise while monitoring pH.

    • Target pH: 7.0 – 7.4 .

    • Warning: If pH exceeds 8.0, the free base may precipitate depending on concentration.

  • Final Volume: Adjust to final volume with saline to achieve a dosing volume of 10 mL/kg (mice) or 5 mL/kg (rats).

  • Filtration: Syringe filter (0.22 μm) for sterilization.

Protocol B: Behavioral Characterization

To validate the compound's profile, you must use a battery of tests that separate anxiolysis (therapeutic target) from sedation (side effect).

Experimental Workflow

Workflowcluster_TestsBehavioral Battery (Sequential)AcclAcclimatization(5-7 Days)DosingIP Injection(Vehicle, 5, 10, 20 mg/kg)Accl->DosingWaitAbsorption Phase(30-60 min)Dosing->WaitRotarod1. Rotarod Test(Motor Coordination)Wait->RotarodEPM2. Elevated Plus Maze(Anxiety)Rotarod->EPM1 hr restOF3. Open Field(Locomotion)EPM->OF1 hr restHarvestTissue Harvest(Plasma/Brain)OF->Harvest

Figure 2: Behavioral Workflow. Tests are ordered to prioritize motor integrity checks before anxiety assessment.

Rotarod Test (Motor Toxicity)

Rationale: GABA-B agonists cause muscle relaxation. You must define the "Ataxic Dose" (TD50) to ensure anxiolytic effects are not artifacts of immobility.

  • Settings: Accelerating rod (4 to 40 rpm over 5 minutes).

  • Endpoint: Latency to fall (seconds).

  • Interpretation: A significant decrease in latency compared to vehicle indicates sedation/ataxia.

Elevated Plus Maze (EPM) (Anxiety)

Rationale: The gold standard for anxiolytics.

  • Setup: Two open arms, two closed arms, elevated 50cm.

  • Duration: 5 minutes.

  • Endpoint: % Time spent in Open Arms.

  • Interpretation: Increased time in open arms = Anxiolysis.

    • Note: If Rotarod showed ataxia at this dose, EPM data is invalid (animal cannot move).

Protocol C: Pharmacokinetics & Bioanalysis

Quantifying F-Phenibut in plasma and brain is essential to prove BBB penetration.

Sample Preparation (Plasma & Brain)
  • Harvest: Collect blood (EDTA tubes) and brain tissue at T_max (approx. 1-2 hours post-dose).

  • Brain Homogenization: Homogenize brain tissue in 3 volumes of ice-cold PBS.

  • Protein Precipitation:

    • Add 100 μL sample (plasma or homogenate) to 300 μL Acetonitrile (containing Internal Standard, e.g., Phenibut-d5).

    • Vortex 1 min; Centrifuge 10,000g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to LC vials.

LC-MS/MS Conditions (Guideline)
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6μm, 50x2.1mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions:

    • Precursor: ~198 m/z [M+H]+

    • Product Ions: Optimize for loss of NH3 or COOH (fragmentation pattern similar to GABA/Phenibut).

Data Reporting & Comparative Potency[9][12]

When reporting results, compare F-Phenibut directly to Phenibut to contextualize the "Fluoro-effect."

Table 1: Expected Comparative Profile (Murine Models)

ParameterPhenibut (Reference)F-Phenibut (Test Article)Note
Receptor Target GABA-B (Low Affinity)GABA-B (High Affinity)F-analog is ~6-60x more potent [1].
Anxiolytic Dose 20 – 50 mg/kg (IP)2 – 10 mg/kg (IP)Higher potency reduces required mass.
Sedative Onset > 100 mg/kg> 15-20 mg/kgNarrower therapeutic window.
Half-Life (Est.) ~5 hoursUnknown (Likely similar or longer)Fluorine blocks metabolic oxidation at para-position.
Solubility High (water)Moderate (pH dependent)Requires careful buffering.

Safety & Toxicity Warnings

  • Dependence Liability: Due to higher affinity for the GABA-B receptor, F-Phenibut carries a higher risk of physical dependence and withdrawal compared to Phenibut.[6] Chronic dosing studies must include a taper protocol.

  • Overdose Risk: The therapeutic index is narrower.[5] Doses >50 mg/kg in mice may induce profound sedation, respiratory depression, or paradoxical myoclonus.

References

  • Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells.[2][7] European Journal of Pharmacology, 884, 173437.[7]

    • Lapin, I. (2001).Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471–481.

      • Ong, J., et al. (1993).Synthesis and pharmacological evaluation of phenyl-substituted analogues of gamma-aminobutyric acid (GABA) as GABAB receptor agonists. Journal of Medicinal Chemistry. (Contextual SAR reference for phenyl-GABA analogs).

        • PubChem Database. Compound Summary: 4-Amino-3-(4-fluorophenyl)butanoic acid (4-Fluorophenibut).[1][4]

          • [4]

        Unlocking the Therapeutic Potential of 4-Fluorophenibut in Neurological Disorders: Application Notes and Investigational Protocols

        Author: BenchChem Technical Support Team. Date: February 2026

        For Researchers, Scientists, and Drug Development Professionals

        Authored by: Gemini, Senior Application Scientist

        Abstract

        This document provides a comprehensive technical guide for investigating the therapeutic potential of 4-Fluorophenibut (F-Phenibut), a potent GABAB receptor agonist and α2δ subunit-containing voltage-gated calcium channel (VDCC) blocker. While direct clinical data on 4-Fluorophenibut is limited, its dual mechanism of action presents a compelling rationale for its exploration in a range of neurological disorders characterized by neuronal hyperexcitability. These application notes synthesize the current understanding of 4-Fluorophenibut's pharmacology and propose detailed in vitro and in vivo investigational plans for its evaluation in anxiety disorders, epilepsy, and neuropathic pain. The protocols provided are designed to be self-validating systems, offering researchers a robust framework for preclinical assessment.

        Introduction to 4-Fluorophenibut: A Compound of Interest

        4-Fluorophenibut, or β-(4-fluorophenyl)-γ-aminobutyric acid, is a derivative of the neuropsychotropic drug phenibut.[1][2] The introduction of a fluorine atom at the para position of the phenyl ring significantly increases its potency as a GABAB receptor agonist compared to its parent compound.[3][4] Structurally and pharmacologically, it shares properties with both baclofen (a GABAB agonist) and gabapentinoids like pregabalin (α2δ VDCC ligands).[1][5] This dual action on two key inhibitory pathways in the central nervous system (CNS) forms the basis of its therapeutic potential.[6]

        Known Pharmacological Profile

        The primary mechanism of action of 4-Fluorophenibut is the activation of GABAB receptors, which are G-protein-coupled receptors that mediate slow and prolonged inhibitory effects in the brain.[3][7] Presynaptically, GABAB receptor activation inhibits the release of excitatory neurotransmitters by reducing calcium influx.[7] Postsynaptically, it leads to neuronal hyperpolarization through the opening of potassium channels.[8]

        Additionally, 4-Fluorophenibut binds to the α2δ subunit of voltage-gated calcium channels, a mechanism shared with gabapentin and pregabalin.[1][5] This action is particularly relevant in pathological states like neuropathic pain, where the expression of the α2δ-1 subunit is upregulated.[1][9] By binding to this subunit, 4-Fluorophenibut can reduce calcium influx and subsequent release of pain-mediating neurotransmitters.[1]

        Pharmacological Target Action Reported Potency (Compared to Phenibut) Reference
        GABAB ReceptorFull AgonistSignificantly more potent[3]
        α2δ Subunit of VDCCsBlockerSimilar to gabapentinoids[1][5]

        Therapeutic Rationale and Investigational Plans

        Based on its dual mechanism of action, we hypothesize that 4-Fluorophenibut may have therapeutic efficacy in the following neurological disorders:

        • Anxiety Disorders: By enhancing GABAergic inhibition, 4-Fluorophenibut is expected to dampen the hyperexcitability in neural circuits associated with anxiety, such as the amygdala.[2][6][10]

        • Epilepsy: The compound's ability to reduce neuronal excitability through both GABAB agonism and VDCC blockade suggests a potential anticonvulsant effect.[11][12]

        • Neuropathic Pain: The dual action on GABAB receptors and α2δ subunits provides a strong rationale for its use in neuropathic pain, a condition often refractory to conventional analgesics.[9][13][14]

        The following sections outline detailed investigational plans to test these hypotheses.

        Investigational Plan: Anxiety Disorders

        In Vitro Assessment: Electrophysiology in Amygdala Slices

        Objective: To determine the effect of 4-Fluorophenibut on neuronal excitability and synaptic transmission in the basolateral amygdala (BLA), a key brain region in anxiety.

        Protocol 3.1: Whole-Cell Patch-Clamp Recordings in Acute Rodent Amygdala Slices

        Materials:

        • 4-Fluorophenibut HCl (hydrochloride salt for solubility)

        • Standard artificial cerebrospinal fluid (aCSF) and intracellular solution

        • Vibrating microtome

        • Patch-clamp rig with amplifier, digitizer, and microscope

        • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

        Method:

        • Slice Preparation:

          • Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated (95% O2/5% CO2) sucrose-based cutting solution.

          • Rapidly dissect the brain and prepare 300 µm coronal slices containing the amygdala using a vibrating microtome in ice-cold cutting solution.

          • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

        • Recording:

          • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 mL/min.

          • Establish whole-cell patch-clamp recordings from pyramidal neurons in the BLA.

          • Current-Clamp: Record the resting membrane potential and firing properties of neurons in response to depolarizing current injections. Apply 4-Fluorophenibut at increasing concentrations (e.g., 1, 10, 100 µM) and observe changes in neuronal excitability.

          • Voltage-Clamp: Record spontaneous and evoked excitatory postsynaptic currents (sEPSCs and eEPSCs) and inhibitory postsynaptic currents (sIPSCs and eIPSCs). Assess the effect of 4-Fluorophenibut on the frequency and amplitude of these currents.

        • Data Analysis:

          • Analyze changes in resting membrane potential, action potential frequency, and synaptic current amplitude and frequency using appropriate software (e.g., Clampfit, Python).

          • Construct dose-response curves for the observed effects.

        In Vivo Assessment: Behavioral Models of Anxiety

        Objective: To evaluate the anxiolytic-like effects of 4-Fluorophenibut in established rodent models of anxiety.[3][15][16]

        Protocol 3.2: Elevated Plus Maze (EPM) and Open Field Test (OFT)

        Materials:

        • 4-Fluorophenibut HCl

        • Vehicle (e.g., saline)

        • Elevated Plus Maze apparatus

        • Open Field arena

        • Video tracking software

        • Rodents

        Method:

        • Drug Administration:

          • Administer 4-Fluorophenibut or vehicle intraperitoneally (i.p.) or orally (p.o.) to different groups of animals at various doses (e.g., 5, 10, 20 mg/kg).

          • Allow for a 30-minute (i.p.) or 60-minute (p.o.) pre-treatment period.

        • Elevated Plus Maze:

          • Place the animal in the center of the EPM, facing an open arm.

          • Record the animal's behavior for 5 minutes.

          • Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of an anxiolytic effect.

        • Open Field Test:

          • Place the animal in the center of the open field arena.

          • Record locomotor activity for 10-15 minutes.

          • Measure the time spent in the center of the arena versus the periphery, as well as total distance traveled. An increase in time spent in the center suggests reduced anxiety. Total distance traveled is a measure of general locomotor activity.

        • Data Analysis:

          • Analyze the data using ANOVA followed by post-hoc tests to compare drug-treated groups with the vehicle control group.

        Post-Mortem Analysis: Neuronal Activity Mapping

        Objective: To identify the neural circuits modulated by 4-Fluorophenibut during anxiolytic-like behavior using c-Fos immunohistochemistry.[17][18][19]

        Protocol 3.3: c-Fos Immunohistochemistry

        Materials:

        • Animals from the behavioral tests

        • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

        • Primary antibody against c-Fos

        • Appropriate secondary antibody

        • Microscope for imaging

        Method:

        • Tissue Preparation:

          • 90 minutes after the behavioral test, deeply anesthetize the animals and perform transcardial perfusion with PBS followed by 4% PFA.

          • Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

          • Section the brains at 40 µm using a cryostat.

        • Immunohistochemistry:

          • Perform free-floating immunohistochemistry on brain sections.

          • Incubate sections with a primary antibody against c-Fos overnight at 4°C.[17][20]

          • Wash and incubate with a fluorescently labeled secondary antibody.

          • Mount sections on slides and coverslip.

        • Imaging and Analysis:

          • Image brain regions of interest (e.g., amygdala, prefrontal cortex, hippocampus) using a fluorescence or confocal microscope.

          • Quantify the number of c-Fos-positive cells in each region to assess neuronal activation. Compare the patterns of activation between drug-treated and control animals.

        Investigational Plan: Epilepsy

        In Vivo Assessment: Chemoconvulsant-Induced Seizure Model

        Objective: To determine the anticonvulsant efficacy of 4-Fluorophenibut in a model of acute generalized seizures. The pentylenetetrazol (PTZ) model is widely used for this purpose as PTZ is a GABAA receptor antagonist.[5][21][22]

        Protocol 4.1: Pentylenetetrazol (PTZ)-Induced Seizure Model

        Materials:

        • 4-Fluorophenibut HCl

        • Pentylenetetrazol (PTZ)

        • Vehicle (saline)

        • Rodents

        • Observation chambers

        Method:

        • Drug Administration:

          • Administer 4-Fluorophenibut or vehicle to different groups of animals at various doses.

        • Seizure Induction:

          • After the pre-treatment period, administer a convulsive dose of PTZ (e.g., 60 mg/kg, s.c. or i.p.).[21][23]

          • Immediately place the animal in an individual observation chamber and record its behavior for 30 minutes.

        • Seizure Scoring:

          • Score the seizure severity using a standardized scale (e.g., Racine scale).

          • Measure the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.

        • Data Analysis:

          • Compare the seizure scores, latencies, and incidence of seizures between the 4-Fluorophenibut-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test or ANOVA for latencies).

        Investigational Plan: Neuropathic Pain

        In Vivo Assessment: Peripheral Nerve Injury Model

        Objective: To evaluate the analgesic effect of 4-Fluorophenibut in a model of chronic neuropathic pain, such as the Chronic Constriction Injury (CCI) model.[24][25][26]

        Protocol 5.1: Chronic Constriction Injury (CCI) Model and Behavioral Testing

        Materials:

        • 4-Fluorophenibut HCl

        • Surgical instruments

        • Chromic gut sutures

        • von Frey filaments for mechanical allodynia testing

        • Plantar test apparatus for thermal hyperalgesia testing

        • Rodents (rats are commonly used for this model)

        Method:

        • CCI Surgery:

          • Anesthetize the animal and expose the sciatic nerve at the mid-thigh level.[25]

          • Loosely tie four ligatures around the sciatic nerve.[26]

          • Close the incision and allow the animal to recover.

        • Behavioral Testing:

          • Establish a baseline for mechanical and thermal sensitivity before surgery.

          • After a post-operative recovery period (typically 7-14 days) to allow for the development of neuropathic pain, re-assess sensitivity.

          • Administer 4-Fluorophenibut or vehicle and measure the paw withdrawal threshold to mechanical stimulation (von Frey test) and the paw withdrawal latency to a radiant heat source (plantar test) at different time points post-administration.

        • Data Analysis:

          • Analyze the data using a two-way repeated measures ANOVA to assess the effect of treatment over time.

        Post-Mortem Analysis: Neuroinflammation Assessment

        Objective: To investigate the effect of 4-Fluorophenibut on neuroinflammatory markers in the spinal cord of CCI animals.

        Protocol 5.2: Immunohistochemistry for Microglial and Astrocyte Activation

        Materials:

        • Spinal cord tissue from CCI animals

        • Primary antibodies against Iba1 (microglia) and GFAP (astrocytes)

        • Appropriate secondary antibodies

        • Microscope for imaging

        Method:

        • Tissue Preparation:

          • At the end of the behavioral experiments, perfuse the animals with PFA and collect the lumbar spinal cord.

          • Process the tissue for cryosectioning.

        • Immunohistochemistry:

          • Stain spinal cord sections with antibodies against Iba1 and GFAP.

        • Imaging and Analysis:

          • Image the dorsal horn of the spinal cord.

          • Quantify microglial and astrocyte activation by measuring the staining intensity and analyzing cell morphology (e.g., using Sholl analysis for microglia).[8][27][28][29] Compare the levels of gliosis between treatment groups.

        Visualizations

        Proposed Mechanism of Action of 4-Fluorophenibut

        Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron 4FP 4-Fluorophenibut GABAB_R GABAB Receptor 4FP->GABAB_R Agonist VDCC α2δ VDCC 4FP->VDCC Blocker GABAB_R_post GABAB Receptor 4FP->GABAB_R_post Agonist Ca_influx Ca²⁺ Influx GABAB_R->Ca_influx Inhibits VDCC->Ca_influx Mediates NT_release Neurotransmitter Release (e.g., Glutamate) Ca_influx->NT_release Triggers K_channel K⁺ Channel GABAB_R_post->K_channel Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes

        Caption: Dual inhibitory mechanism of 4-Fluorophenibut.

        Experimental Workflow for In Vivo Anxiety Study

        Anxiety_Workflow Start Start: Rodent Cohort Grouping Randomized Grouping (Vehicle, 4-FP Doses) Start->Grouping Admin Drug Administration (i.p. or p.o.) Grouping->Admin Pre-treatment Pre-treatment Period (30-60 min) Admin->Pre-treatment Behavior Behavioral Testing (EPM / OFT) Pre-treatment->Behavior Sacrifice Sacrifice & Perfusion (90 min post-test) Behavior->Sacrifice IHC c-Fos Immunohistochemistry Sacrifice->IHC Analysis Data Analysis (Behavioral & Cellular) IHC->Analysis End End: Results & Interpretation Analysis->End

        Caption: Workflow for assessing anxiolytic potential.

        Conclusion

        4-Fluorophenibut presents a promising, yet under-investigated, pharmacological profile for the potential treatment of several neurological disorders. Its dual action as a potent GABAB receptor agonist and a blocker of α2δ-containing VDCCs provides a strong rationale for its investigation in conditions characterized by neuronal hyperexcitability. The application notes and detailed protocols provided herein offer a structured and scientifically rigorous framework for researchers to explore the therapeutic potential of this compound. Through systematic in vitro and in vivo studies, the scientific community can elucidate the efficacy, safety, and mechanisms of action of 4-Fluorophenibut, paving the way for potential future clinical development.

        References

        • Phenibut - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

        • c-Fos and Arc Immunohistochemistry on Rat Cerebellum - Bio-protocol. (2025, September 20). Retrieved February 24, 2026, from [Link]

        • The Science Behind 4-Fluorophenibut: A Comprehensive Look. (n.d.). Retrieved February 24, 2026, from [Link]

        • rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed. (2005, January 30). Retrieved February 24, 2026, from [Link]

        • 4.6. Chronic Constriction Injury (CCI) Model of Neuropathic Pain - Bio-protocol. (n.d.). Retrieved February 24, 2026, from [Link]

        • Pentylenetetrazole-Induced Kindling Mouse Model - PMC. (2018, June 12). Retrieved February 24, 2026, from [Link]

        • A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish - MDPI. (2025, June 27). Retrieved February 24, 2026, from [Link]

        • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - MDPI. (2025, October 28). Retrieved February 24, 2026, from [Link]

        • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice - JoVE. (2025, July 8). Retrieved February 24, 2026, from [Link]

        • PTZ-Induced Epilepsy Model in Mice - JoVE Journal. (2018, January 24). Retrieved February 24, 2026, from [Link]

        • The effects of GABA(B) agonists and gabapentin on mechanical hyperalgesia in models of neuropathic and inflammatory pain in the rat - PubMed. (2001, February 15). Retrieved February 24, 2026, from [Link]

        • The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin | Journal of Neuroscience. (2009, April 1). Retrieved February 24, 2026, from [Link]

        • An Assessment of Anxiolytic Drug Screening Tests: Hormetic Dose Responses Predominate. (2008, October 10). Retrieved February 24, 2026, from [Link]

        • The Science Behind 4-Fluorophenibut: A Comprehensive Look. (n.d.). Retrieved February 24, 2026, from [Link]

        • "Experimental Models for Screening Anxiolytic Activity" - JETIR.org. (n.d.). Retrieved February 24, 2026, from [Link]

        • channel α2δ ligand, mirogabalin, for the treatment of peripheral neuropathic pain - Taylor & Francis. (2021, July 19). Retrieved February 24, 2026, from [Link]

        • Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model - Aragen Life Sciences. (n.d.). Retrieved February 24, 2026, from [Link]

        • Nerve Regenerative Effects of GABA-B Ligands in a Model of Neuropathic Pain. (n.d.). Retrieved February 24, 2026, from [Link]

        • (PDF) Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - ResearchGate. (2025, November 20). Retrieved February 24, 2026, from [Link]

        • The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - JoVE. (2015, July 15). Retrieved February 24, 2026, from [Link]

        • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (2020, March 25). Retrieved February 24, 2026, from [Link]

        • c-fos Immunohistochemistry Protocol - figshare. (2017, July 20). Retrieved February 24, 2026, from [Link]

        • IHC_cFOS+Parvalbumin - Protocols.io. (n.d.). Retrieved February 24, 2026, from [Link]

        • Nerve Regenerative Effects of GABA-B Ligands in a Model of Neuropathic Pain - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

        • Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC. (2012, March 13). Retrieved February 24, 2026, from [Link]

        • The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain - Frontiers. (2021, September 30). Retrieved February 24, 2026, from [Link]

        • Targeting GABA to Cure Anxiety Disorder in Various Methods - Semantic Scholar. (n.d.). Retrieved February 24, 2026, from [Link]

        • GABAB Receptor and Absence Epilepsy - NCBI. (2012, July 2). Retrieved February 24, 2026, from [Link]

        • Investigation of Neuropathology after Nerve Release in Chronic Constriction Injury of Rat Sciatic Nerve - MDPI. (2021, April 29). Retrieved February 24, 2026, from [Link]

        • Development and characterization of a pentylenetetrazol-induced convulsive seizure model in non-anaesthetized sheep | Biology Methods and Protocols | Oxford Academic. (2025, December 1). Retrieved February 24, 2026, from [Link]

        • GABAB Receptors: Anxiety and Mood Disorders - University College Cork. (n.d.). Retrieved February 24, 2026, from [Link]

        • F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed. (2020, October 5). Retrieved February 24, 2026, from [Link]

        • Can someone providing me protocol of quantification for microglia activation using IHC slices ? | ResearchGate. (2016, March 2). Retrieved February 24, 2026, from [Link]

        • Characterization of Microglia Activation based on Morphology - Biospective. (n.d.). Retrieved February 24, 2026, from [Link]

        • Microglial morphometric analysis: so many options, so little consistency - Frontiers. (2023, August 9). Retrieved February 24, 2026, from [Link]

        • GABA System in Anxiety Disorders: A Review of Current and Novel GABAergic Drugs. (n.d.). Retrieved February 24, 2026, from [Link]

        • GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. (2025, April 20). Retrieved February 24, 2026, from [Link]

        • Presynaptic hyperexcitability reversed by positive allosteric modulation of a GABABR epilepsy variant | Brain | Oxford Academic. (2025, February 15). Retrieved February 24, 2026, from [Link]

        • Effects induced by pharmacological modulation of GABA B receptor... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

        • The role of GABA in anxiety disorders - PubMed. (n.d.). Retrieved February 24, 2026, from [Link]

        • Pain modulation by GABA receptors. (n.d.). Retrieved February 24, 2026, from [Link]

        • What are GABAB receptor agonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved February 24, 2026, from [Link]

        • The Role of GABA in Anxiety Disorders - Psychiatrist.com. (n.d.). Retrieved February 24, 2026, from [Link]

        • GABAB Receptors: are they Missing in Action in Focal Epilepsy Research? - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

        • Can phenibut be safely used for anxiety and sleep disorders? - Dr.Oracle. (2025, December 10). Retrieved February 24, 2026, from [Link]

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Synthesis of 4-Amino-4-(4-fluorophenyl)butanoic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for the synthesis of 4-Amino-4-(4-fluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and ensure the highest purity of your target compound.

        Synthesis Overview: The Hofmann Rearrangement Approach

        A common and effective method for synthesizing 4-Amino-4-(4-fluorophenyl)butanoic acid involves the Hofmann rearrangement of a primary amide.[1] This reaction is particularly useful as it results in a primary amine with one less carbon atom than the starting amide.[2] The overall transformation can be visualized as follows:

        Hofmann Rearrangement Synthesis cluster_0 Starting Material Preparation cluster_1 Hofmann Rearrangement cluster_2 Product Formation & Workup Start 3-Cyano-3-(4-fluorophenyl)propanoic acid Amide 4-Amino-4-oxo-3-(4-fluorophenyl)butanamide Start->Amide Amidation N-bromoamide N-bromoamide intermediate Amide->N-bromoamide Br₂ / NaOH (N-Halogenation) Isocyanate Isocyanate intermediate N-bromoamide->Isocyanate Rearrangement Carbamic_acid Carbamic acid Isocyanate->Carbamic_acid Hydrolysis Product 4-Amino-4-(4-fluorophenyl)butanoic acid Carbamic_acid->Product Decarboxylation

        Caption: General workflow for the synthesis of 4-Amino-4-(4-fluorophenyl)butanoic acid via Hofmann rearrangement.

        The key intermediate in this process is an isocyanate, which is formed through a 1,2-nucleophilic rearrangement.[3] This intermediate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the desired primary amine.[4]

        Troubleshooting Guide (Q&A Format)

        This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

        Question 1: Why is the yield of my 4-Amino-4-(4-fluorophenyl)butanoic acid significantly lower than expected?

        Answer: Low yields in the Hofmann rearrangement can stem from several factors, primarily related to the stability of the reagent, side reactions, or incomplete conversion.[5]

        Potential Cause Explanation Recommended Solution
        Degradation of Sodium Hypobromite The sodium hypobromite reagent, typically prepared in situ from bromine and sodium hydroxide, is unstable and can disproportionate, especially at elevated temperatures.[5]Prepare the sodium hypobromite solution at low temperatures (0-5 °C) and use it immediately. Ensure the bromine is added slowly to a cold, stirred solution of sodium hydroxide.[5]
        Incomplete Reaction The starting amide may not be fully consumed due to incorrect stoichiometry or insufficient reaction time.Ensure the stoichiometry of the reagents is correct; a slight excess of sodium hypobromite may be beneficial. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.[5]
        Side Reaction: Urea Formation The primary amine product can act as a nucleophile and attack the isocyanate intermediate, leading to the formation of a urea byproduct.[3]Maintain a sufficiently high concentration of hydroxide to promote rapid hydrolysis of the isocyanate. A slight increase in temperature after the initial low-temperature phase can also favor the desired hydrolysis.[5]
        Side Reaction: Amide Hydrolysis The basic reaction conditions, particularly with heating, can lead to the hydrolysis of the starting amide back to the corresponding carboxylic acid, which will not undergo the rearrangement.Carefully control the reaction temperature. While a final heating step is often necessary to drive the rearrangement, maintaining a low temperature during the initial stages helps to control the reaction rate and can minimize side reactions.[5]
        Question 2: My final product is contaminated with a significant amount of starting amide. How can I improve the conversion?

        Answer: The presence of unreacted starting material is a common issue that can often be resolved by optimizing reaction conditions and reagent handling.

        Troubleshooting Incomplete Conversion Start Problem: Incomplete Conversion Check1 Check Reagent Stoichiometry Start->Check1 Is stoichiometry correct? Check2 Verify Reagent Quality Check1->Check2 Yes Sol1 Solution: Use a slight excess (1.1-1.2 eq.) of freshly prepared NaOBr. Check1->Sol1 No Check3 Monitor Reaction Time Check2->Check3 Yes Sol2 Solution: Use high-purity bromine and NaOH. Prepare NaOBr solution fresh at 0-5°C. Check2->Sol2 No Sol3 Solution: Use TLC or LC-MS to track amide disappearance. Extend reaction time if necessary. Check3->Sol3 Reaction stalls prematurely

        Caption: Decision-making workflow for addressing incomplete reaction conversion.

        In addition to the points in the diagram, consider the following:

        • Solvent Choice: The reaction is typically performed in water. Ensure the starting amide has sufficient solubility, or consider a co-solvent system if necessary.

        • Mixing: Inadequate stirring can lead to localized "hot spots" or areas of low reagent concentration. Ensure vigorous and continuous stirring throughout the reaction.[6]

        Question 3: I'm having difficulty purifying the final product. What are the recommended procedures?

        Answer: Purifying zwitterionic compounds like 4-Amino-4-(4-fluorophenyl)butanoic acid can be challenging. The choice of purification method will depend on the nature of the impurities.

        • Crystallization: This is often the most effective method for removing non-polar impurities and byproducts. Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of hot water or an alcohol/water mixture and allow it to cool slowly.

        • Ion-Exchange Chromatography: If the crude product is contaminated with other ionic species, ion-exchange chromatography can be a powerful purification technique.

        • Acid-Base Extraction: The amphoteric nature of the product can be exploited.

          • Dissolve the crude material in a dilute aqueous acid (e.g., 0.1 M HCl).

          • Wash with an organic solvent (e.g., ethyl acetate) to remove neutral organic impurities.

          • Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the pure product.

          • Filter, wash the solid with cold water, and dry under vacuum.

        Frequently Asked Questions (FAQs)

        Q1: Can I use other halogen sources besides bromine for the Hofmann rearrangement? A1: Yes, several other reagents can be used. Sodium hypochlorite (bleach) is a common and less hazardous alternative.[4] Other options include N-bromosuccinimide (NBS) and lead tetraacetate.[3] The choice of reagent may require optimization of the reaction conditions.

        Q2: How critical is the temperature control during the reaction? A2: Temperature control is crucial. The initial formation of the N-bromoamide and its deprotonation should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the hypobromite and the bromoamide anion.[3][5] The rearrangement step often requires gentle heating to proceed at a reasonable rate.[3]

        Q3: Are there alternative synthetic routes to 4-Amino-4-(4-fluorophenyl)butanoic acid? A3: Yes, other synthetic strategies exist. One notable alternative is the Gabriel synthesis , which involves the alkylation of potassium phthalimide with a suitable halo-ester, followed by hydrolysis to liberate the primary amine.[7][8] This method is excellent for avoiding the over-alkylation often seen in direct amination reactions and can provide good yields of primary amines.[9] Another approach could involve the asymmetric synthesis from a chiral precursor to achieve a specific enantiomer.[10]

        Q4: How can I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting amide. A more quantitative method would be High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

        Experimental Protocol: Hofmann Rearrangement

        This protocol is a general guideline and may require optimization for your specific setup and scale.

        Materials:

        • 4-Amino-4-oxo-3-(4-fluorophenyl)butanamide (starting amide)

        • Sodium hydroxide (NaOH)

        • Bromine (Br₂)

        • Hydrochloric acid (HCl)

        • Deionized water

        Equipment:

        • Three-necked round-bottom flask

        • Mechanical stirrer

        • Dropping funnel

        • Ice bath

        • Heating mantle with temperature controller

        Procedure:

        • Preparation of Sodium Hypobromite Solution:

          • In a flask equipped with a stirrer and cooled in an ice bath to 0-5 °C, prepare a solution of sodium hydroxide in water.

          • Slowly add bromine dropwise to the cold, stirred NaOH solution. Maintain the temperature below 10 °C. The solution should turn a pale yellow. Use this reagent immediately.[5]

        • Reaction:

          • In a separate three-necked flask, dissolve the starting amide in a cold solution of aqueous sodium hydroxide.

          • Cool the amide solution to 0-5 °C in an ice bath.

          • Slowly add the freshly prepared sodium hypobromite solution to the stirred amide solution, keeping the temperature below 10 °C.

          • After the addition is complete, continue stirring at low temperature for approximately 1 hour.

          • Monitor the reaction by TLC until the starting material is consumed.

          • Once the initial reaction is complete, slowly warm the mixture and then heat as necessary (e.g., 50-70 °C) to complete the rearrangement and hydrolysis of the isocyanate intermediate.

        • Workup and Isolation:

          • Cool the reaction mixture to room temperature.

          • Carefully acidify the solution with concentrated hydrochloric acid to a pH corresponding to the isoelectric point of the product to induce precipitation.

          • Cool the mixture in an ice bath to maximize precipitation.

          • Collect the solid product by vacuum filtration.

          • Wash the solid with cold deionized water and then with a small amount of a cold organic solvent (e.g., ethanol or acetone) to remove residual impurities.

          • Dry the purified 4-Amino-4-(4-fluorophenyl)butanoic acid under vacuum.

        References

        • BenchChem. (n.d.). Technical Support Center: Optimizing the Hofmann Rearrangement with Sodium Hypobromite.
        • Alfa Chemistry. (n.d.). Hofmann Rearrangement.
        • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield.
        • Wikipedia. (2023). Hofmann rearrangement.
        • Chemistry Steps. (2025). Hofmann Rearrangement.
        • Chemistry Notes. (2022). Hofmann Rearrangement: Mechanism, application.
        • Master Organic Chemistry. (2025). The Gabriel Synthesis.
        • ResearchGate. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.
        • Chemistry Steps. (2020). The Gabriel Synthesis of Primary Amines.
        • Chemistry LibreTexts. (2023). Gabriel Synthesis.

        Sources

        Chiral separation of 4-Fluorophenibut enantiomers

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Support Center: 4-Fluorophenibut Chiral Separation

        Ticket ID: #CHIRAL-4FB-001 Topic: Enantioseparation of 4-Fluorophenibut (β-(4-fluorophenyl)-γ-aminobutyric acid) Status: Open for Resolution Support Level: Tier 3 (Method Development & Optimization)

        Executive Summary

        4-Fluorophenibut is a zwitterionic β-amino acid analog of GABA. Structurally identical to Baclofen (4-chlorophenibut) but with a fluorine substitution, it presents specific chromatographic challenges:

        • Zwitterionic Nature: It exists as an equilibrium of cationic, anionic, and zwitterionic forms depending on pH.

        • Lack of Derivatization: Direct separation is preferred to avoid kinetic resolution errors during derivatization.

        • Detection Limits: The fluorine atom reduces lipophilicity compared to chlorine, potentially altering retention times on reversed-phase chiral stationary phases (CSPs).

        This guide prioritizes Direct Chiral HPLC using Crown Ether and Zwitterionic Ion-Exchange phases, which are the industry standards for β-amino acids.

        Part 1: Method Selection Matrix

        FeatureMethod A: Crown Ether (CROWNPAK) Method B: Zwitterionic (ZWIX) Method C: Glycopeptide (Teicoplanin)
        Primary Mechanism Host-Guest Complexation (Ammonium inclusion)Double Ion-Pairing (Zwitterionic recognition)H-Bonding & Inclusion
        Target Analyte State Cationic (Requires pH < 2.0)Zwitterionic (Requires MeOH/H2O)Neutral/Zwitterionic
        Resolution (
        
        
        )
        Typically High (> 2.0)High (Tunable via Acid/Base ratio)Moderate
        Elution Order Fixed (usually D-form first)Reversable (Switch ZWIX+ / ZWIX-)Fixed
        MS Compatibility Low (Non-volatile acids like HClO₄)High (Volatile buffers)High

        Part 2: Detailed Experimental Protocols

        Protocol A: The "Gold Standard" (Crown Ether)

        Best for: Analytical purity checks, non-MS applications. Reference Grounding: Crown ethers form stable inclusion complexes with primary ammonium ions (

        
        ). The distance between the ammonium group and the chiral center in β-amino acids is ideal for CROWNPAK CR-I columns.
        
        • Column: Daicel CROWNPAK CR-I(+) (3.0 mm x 150 mm, 5 µm).[1][2]

        • Mobile Phase: Perchloric Acid (

          
          ) in Water / Acetonitrile.[2]
          
          • Composition: pH 1.5

            
             (aq) / ACN (85:15 v/v).
            
          • Note: The low pH is critical to ensure the amine is fully protonated (

            
            ) to fit into the crown ether ring.
            
        • Flow Rate: 0.4 mL/min.

        • Temperature: 25°C (Lowering to 10°C can significantly increase resolution if

          
          ).
          
        • Detection: UV @ 210 nm (Fluorine substitution does not significantly enhance UV absorbance; rely on the phenyl ring).

        Protocol B: The "Modern Solution" (Zwitterionic)

        Best for: LC-MS/MS, trace impurity analysis, and preparative scale-up. Reference Grounding: The ZWIX phases (Cinchona alkaloid-derived) use a double ion-pairing mechanism specifically designed for free amino acids.[3]

        • Column: Chiral Technologies CHIRALPAK ZWIX(+) or ZWIX(-) (3.0 mm x 150 mm, 3 µm).[4]

        • Mobile Phase: MeOH /

          
           (98:2 v/v) + 50 mM Formic Acid + 25 mM Diethylamine (DEA).
          
          • Optimization: The acid/base ratio controls the ionization state of the amphoteric 4-fluorophenibut.

        • Flow Rate: 0.5 mL/min.

        • Temperature: 25°C.

        • Elution Advantage: If the toxic distomer (S-enantiomer) co-elutes or is obscured by the tail of the main peak, switch from ZWIX(+) to ZWIX(-) to reverse the elution order.

        Part 3: Troubleshooting & FAQs

        Category 1: Peak Shape Issues

        Q: My 4-fluorophenibut peak is tailing significantly (

        
        ). How do I fix this? 
        
        • Diagnosis: Tailing in amino acid separation is usually caused by secondary interactions between the positively charged amine and residual silanols on the silica support.

        • Solution (Crown Ether): Decrease the operating temperature to 15°C. While counter-intuitive (as mass transfer slows), the complexation stability constant increases, often sharpening the peak relative to the separation factor.

        • Solution (ZWIX): Increase the protic solvent content (Water/MeOH ratio). Ensure your bulk solvent is Methanol (protic), not Acetonitrile (aprotic), as protic solvents solvate the zwitterion better.

        Q: I see a "fronting" peak shape.

        • Diagnosis: This indicates solubility issues or column overload. 4-Fluorophenibut is less soluble in organic solvents than Phenibut due to the fluorine atom.

        • Solution: Dissolve the sample in the mobile phase. If using the Crown Ether method, ensure the sample pH matches the mobile phase (pH 1.5) before injection to prevent "pH shock" at the column head.

        Category 2: Selectivity & Resolution

        Q: I have partial separation (

        
        ) on a Chiralpak IA column. Should I optimize or switch? 
        
        • Advisory: Switch immediately. Polysaccharide columns (IA, IB, IC) are generally poor for underivatized zwitterionic amino acids. You are fighting the molecule's self-neutralization.

        • Action: Move to Protocol A (Crown Ether) or derivatize the sample (e.g., with FDAA/Marfey's reagent) if you must use a polysaccharide column.

        Q: How does the fluorine atom affect retention compared to standard Phenibut?

        • Insight: The fluorine at the para-position is electron-withdrawing. On the ZWIX column (anion-exchange mechanism involved), the acidity of the carboxylic acid is slightly increased (lower pKa).

        • Adjustment: You may need a slightly higher concentration of base (DEA or Ammonium Hydroxide) in the mobile phase compared to the standard Phenibut protocol to ensure the carboxylate is fully ionized for the ion-pairing mechanism.

        Part 4: Method Development Logic (Visualization)

        MethodDevelopment Start Start: 4-Fluorophenibut Sample Deriv Is derivatization permitted? Start->Deriv MS_Req Is MS Detection Required? Deriv->MS_Req No (Direct Analysis) Marfey Derivatize w/ Marfey's Reagent (FDAA) Deriv->Marfey Yes (High Sensitivity) Crown Method A: CROWNPAK CR-I(+) (Acidic Mobile Phase) MS_Req->Crown No (UV only) Zwix Method B: CHIRALPAK ZWIX(+) (Zwitterionic Phase) MS_Req->Zwix Yes (Volatile Buffer) Crown_Cond Cond: pH 1.5 (HClO4) Temp: 10-25°C Crown->Crown_Cond Zwix_Cond Cond: MeOH/H2O + Formic Acid/DEA Double Ion Pairing Zwix->Zwix_Cond Poly Standard C18 or Chiralpak IA (Diastereomer Separation) Marfey->Poly

        Figure 1: Decision tree for selecting the optimal chromatographic approach based on detection needs and sample constraints.

        Part 5: Troubleshooting Logic Flow

        Troubleshooting Symptom Symptom Detected Tailing Peak Tailing Symptom->Tailing NoRes No Resolution (Single Peak) Symptom->NoRes Drift RT Drift Symptom->Drift Acid Decrease pH (Crown) Increase Base (ZWIX) Tailing->Acid Chemical Interaction Temp Lower Temperature Tailing->Temp Kinetic Issue Selectivity Switch Column Type (Crown <-> ZWIX) NoRes->Selectivity Wrong Mechanism Equil Check Column Equilibration (Zwitterions are slow) Drift->Equil Hysteresis

        Figure 2: Systematic troubleshooting workflow for common chiral separation anomalies.

        References

        • Daicel Corporation. (n.d.). Separation of Free Amino Acids and Primary Amines Using CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Retrieved from [Link]

        • Chiral Technologies. (2016). CHIRALPAK ZWIX Guide: Separation of Chiral Amino Acids Using ZWIX. American Pharmaceutical Review. Retrieved from [Link]

        • Kavran-Belin, G., et al. (2005).[5] Enantioseparation of baclofen with highly sulfated β-cyclodextrin by capillary electrophoresis. Journal of Separation Science. Retrieved from [Link]

        • Sielc Technologies. (n.d.). HPLC Method for Determination of Phenibut and Baclofen. Retrieved from [Link]

        • Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A. Retrieved from [Link]

        Sources

        Validation & Comparative

        A Comparative In Vivo Efficacy Analysis of 4-Fluorophenibut and Other GABAergic Agonists

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides a comparative analysis of the in vivo efficacy of 4-Fluorophenibut alongside other prominent GABAB receptor agonists, namely baclofen and phenibut. As researchers and drug development professionals, understanding the nuanced differences in the pharmacological profiles of these compounds is paramount for advancing our knowledge of GABAergic systems and developing novel therapeutics. This document synthesizes available preclinical data, outlines established experimental methodologies, and provides insights into the underlying mechanisms of action.

        While in vitro studies have begun to elucidate the potency of 4-Fluorophenibut, it is crucial to note a significant gap in the current scientific literature regarding its comprehensive in vivo evaluation.[1][2] This guide will therefore focus on a detailed comparison based on existing data for baclofen and phenibut, while framing the context for future in vivo investigations into 4-Fluorophenibut.

        Introduction to GABAB Receptor Agonism

        The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1] GABAB receptors, a class of G-protein coupled receptors (GPCRs), play a crucial role in modulating neuronal excitability.[3] Activation of GABAB receptors leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, ultimately resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal firing.[3] This inhibitory action underpins the therapeutic effects of GABAB agonists in various neurological and psychiatric conditions, including spasticity, anxiety, and substance use disorders.[4][5]

        Comparative Efficacy of GABAB Agonists

        The following table summarizes the available data on the potency and efficacy of 4-Fluorophenibut, baclofen, and phenibut. It is important to reiterate that in vivo data for 4-Fluorophenibut is currently limited.

        CompoundChemical StructureIn Vitro Potency (EC50 at GABAB Receptor)Primary In Vivo Effects (Animal Models)Key Efficacy Findings
        4-Fluorophenibut β-(4-Fluorophenyl)-γ-aminobutyric acid~5-10 times more potent than phenibut.[6][7]Anxiolytic, sedative, and muscle relaxant effects are presumed based on its mechanism of action, but specific in vivo studies are lacking.[1]Suppresses action potential generation in cerebellar Purkinje cells in vitro, suggesting potent inhibitory effects on neuronal excitability.[8][9]
        Baclofen β-(4-Chlorophenyl)-γ-aminobutyric acidHigh-affinity agonist.Muscle relaxant, anxiolytic, and anti-addictive properties.Effective in reducing spasticity in animal models and clinical trials.[10][11] Demonstrates anxiolytic effects in rodent models of anxiety.[12] Shows promise in reducing alcohol consumption and craving.[5][13]
        Phenibut β-Phenyl-γ-aminobutyric acidLower affinity agonist compared to baclofen and 4-Fluorophenibut.[3]Anxiolytic, nootropic, and sedative effects.Widely used in some countries for anxiety, insomnia, and other neurological conditions.[3][14] R-phenibut isomer shows greater pharmacological activity.[15]

        In Vivo Experimental Models for Efficacy Assessment

        To evaluate and compare the in vivo efficacy of GABAB agonists, a battery of well-established behavioral assays is employed. The choice of model is dictated by the therapeutic indication being investigated.

        Anxiolytic Activity: The Elevated Plus Maze (EPM)

        The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[16][17] The test capitalizes on the innate aversion of rodents to open and elevated spaces.

        • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[18]

        • Animal Handling: Prior to testing, animals should be habituated to the testing room and handled by the experimenter to minimize stress-induced variability.

        • Drug Administration: The test compound (e.g., 4-Fluorophenibut, baclofen, phenibut) or vehicle is administered at a predetermined time before the test.

        • Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).

        • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.

        • Interpretation: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.

        The EPM provides a conflict between the natural exploratory drive of the rodent and its aversion to open spaces. Anxiolytic compounds reduce the fear and anxiety associated with the open arms, leading to increased exploration.

        Muscle Relaxant Activity: The Rotarod Test

        The rotarod test is a standard method for assessing motor coordination and the muscle relaxant properties of a compound.[19][20]

        • Apparatus: A rotating rod on which the animal is placed. The speed of rotation can be constant or accelerating.[21]

        • Training: Animals are trained on the rotarod for a few days prior to the experiment to establish a baseline performance.

        • Drug Administration: The test compound or vehicle is administered.

        • Test Procedure: At various time points after drug administration, the animal is placed on the rotating rod, and the latency to fall is recorded.[22]

        • Data Collection: The time the animal remains on the rod is measured automatically.

        • Interpretation: A decrease in the latency to fall compared to the baseline or vehicle-treated group indicates impaired motor coordination and muscle relaxation.[23]

        This test directly challenges the animal's ability to maintain balance and grip, functions that are compromised by centrally acting muscle relaxants.

        Analgesic Activity: The Hot Plate Test

        The hot plate test is used to evaluate the analgesic properties of compounds against thermally induced pain.[24][25]

        • Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).[26]

        • Animal Handling: Animals are habituated to the testing environment.

        • Drug Administration: The test compound or vehicle is administered.

        • Test Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.[27] A cut-off time is set to prevent tissue damage.

        • Data Collection: The reaction time is measured with a stopwatch or an automated system.

        • Interpretation: An increase in the reaction latency compared to the vehicle group suggests an analgesic effect.[28]

        The hot plate test assesses the central pain-relieving effects of a drug by measuring the animal's response to a noxious thermal stimulus.

        Mechanism of Action and Signaling Pathways

        GABAB receptor agonists exert their effects by modulating a G-protein-coupled signaling cascade.

        GABAB Receptor Signaling Pathway

        Upon binding of an agonist like 4-Fluorophenibut, the GABAB receptor undergoes a conformational change, leading to the activation of its associated G-protein (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

        • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

        • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). Activation of GIRK channels leads to potassium efflux and hyperpolarization, while inhibition of VGCCs reduces calcium influx and subsequent neurotransmitter release.

        GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K+) G_protein->K_channel Activates Ca_channel VGCC (Ca2+) G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP K_ion K+ K_channel->K_ion Efflux Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization, Decreased Neurotransmitter Release) Ca_channel->Neuronal_Inhibition Agonist GABAB Agonist (e.g., 4-Fluorophenibut) Agonist->GABAB_R Binds ATP ATP ATP->AC K_ion->Neuronal_Inhibition Ca_ion Ca2+ Ca_ion->Ca_channel InVivo_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Habituation Drug_Prep Drug Preparation (Vehicle, Agonists) EPM Elevated Plus Maze (Anxiolytic) Drug_Prep->EPM Rotarod Rotarod Test (Muscle Relaxant) Drug_Prep->Rotarod Hot_Plate Hot Plate Test (Analgesic) Drug_Prep->Hot_Plate Data_Collection Automated Data Collection EPM->Data_Collection Rotarod->Data_Collection Hot_Plate->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Result Comparative Efficacy Profile Stats->Result

        Caption: In Vivo Efficacy Testing Workflow.

        Conclusion and Future Directions

        The available evidence strongly suggests that 4-Fluorophenibut is a potent GABAB receptor agonist, likely exceeding the potency of phenibut and approaching that of baclofen in vitro. [6][7]However, the translation of this in vitro potency to in vivo efficacy remains to be systematically investigated. While baclofen and phenibut have well-documented effects in animal models of anxiety, spasticity, and pain, the corresponding in vivo profile of 4-Fluorophenibut is largely unknown. [10][12][15] Future research should prioritize comprehensive in vivo studies of 4-Fluorophenibut using the standardized behavioral models outlined in this guide. Such studies are essential to:

        • Determine the dose-response relationship for its anxiolytic, muscle relaxant, and analgesic effects.

        • Compare its efficacy and side-effect profile directly with baclofen and phenibut.

        • Elucidate its pharmacokinetic and pharmacodynamic properties in vivo.

        A thorough understanding of the in vivo efficacy of 4-Fluorophenibut will be instrumental for the research community in evaluating its potential as a pharmacological tool and a lead compound for the development of novel therapeutics targeting the GABAB receptor.

        References

        • Understanding the Rotarod Apparatus in Pharmacology Software for Muscle Relaxant Activity - RJPT SimLab. [Link]

        • Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC. [Link]

        • Baclofen blocks expression and sensitization of anxiety-like behavior in an animal model of repeated stress and ethanol withdrawal - PubMed. [Link]

        • RJPT Informatics Pvt Ltd AIM: Effects of skeletal muscle relaxants using Rota-rod apparatus. REFERENCE: 1. [Link]

        • Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury. [Link]

        • Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. [Link]

        • Skeletal muscle relaxant property of diazepam by using rotarod on albino mice - Indian Journal Of Basic And Applied Medical Research. [Link]

        • Hot plate test - Wikipedia. [Link]

        • Elevated plus maze protocol. [Link]

        • Cal - Rotarod | PDF | Muscle | Pharmacology - Scribd. [Link]

        • Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC. [Link]

        • 4-Fluorophenibut - Wikipedia. [Link]

        • Rotarod Apparatus, Standard Operating Procedure | PPTX - Slideshare. [Link]

        • 4-Fluorophenibut - Grokipedia. [Link]

        • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. [Link]

        • A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. [Link]

        • Analgesia Hot Plat Test. [Link]

        • Comparative pharmacological activity of optical isomers of phenibut - ResearchGate. [Link]

        • Hot plate test – Knowledge and References - Taylor & Francis. [Link]

        • Elevated Plus Maze. [Link]

        • Phenibut. [Link]

        • (PDF) Elevated plus maze protocol v1 - ResearchGate. [Link]

        • The Science Behind 4-Fluorophenibut: A Comprehensive Look. [Link]

        • Safety and tolerability of the anxiolytic and nootropic drug phenibut: a systematic review of clinical trials and case reports - RSU Research Portal. [Link]

        • Efficacy and Safety of High-Dose Baclofen for Alcohol Dependence - ClinicalTrials.gov. [Link]

        • Mastering the Elevated Plus Maze: A Step-by-Step Protocol Guide - YouTube. [Link]

        • Comparative in vivo and in vitro studies with the potent GABAB receptor antagonist, CGP 56999A - PubMed. [Link]

        • The effects of GABAB receptor agonists and antagonists on potassium-stimulated [Ca2+]i in rat brain synaptosomes - PubMed. [Link]

        • Efficacy and tolerability of baclofen in a U.S. community population with alcohol use disorder: a dose-response, randomized, controlled trial - PMC. [Link]

        • (PDF) Baclofen and Anxiety Symptoms in patients with alcohol use disorders. [Link]

        • (PDF) Biobehavioral effects of baclofen in anxious alcohol-dependent individuals: a randomized, double-blind, placebo-controlled, laboratory study - ResearchGate. [Link]

        • Comparison of the Effect and Properties of GABA B Agonists and PAMs - ResearchGate. [Link]

        • F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed. [Link]

        • F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABA B receptor agonist, activates an outward-rectifying K + current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. | Read by QxMD. [Link]

        • Buy F-Phenibut HCl (4-Fluorophenibut hydrochloride) - Venogen Biochemicals. [Link]

        • A case of phenibut withdrawal and treatment with baclofen - PMC. [Link]

        • ov329, a potent gaba-at inhibitor, lacks retinal accumulation – a comparative pharmacokinetic study in mouse with vigabatrin - AES. [Link]

        • Phenibut - Wikipedia. [Link]

        • Intrathecal baclofen for spasticity management: a comparative analysis of spasticity of spinal vs cortical origin - PubMed. [Link]

        • intrathecal Versus Oral Baclofen: A Matched Cohort Study of Spasticity, Pain, Sleep, Fatigue, and Quality - eScholarship.org. [Link]

        • Seizure Occurring During Baclofen Monotherapy for Phenibut Withdrawal - PubMed. [Link]

        Sources

        Analytical Validation of 4-Fluorophenibut: Purity, Identity, and Potency

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        4-Fluorophenibut (β-(4-fluorophenyl)-γ-aminobutyric acid) is a para-fluorinated derivative of Phenibut and a structural analog of Baclofen.[1][2] Often marketed as a "nootropic" or research chemical, it lacks the rigorous pharmacopeial standardization found in its approved relatives. This results in significant batch-to-batch variance, including potential contamination with neurotoxic precursors (e.g., nitrostyrenes) or inactive lactam byproducts.

        This guide provides a self-validating analytical framework for researchers to verify the identity and purity of 4-Fluorophenibut. By leveraging the unique spectral signature of the fluorine atom and established chromatographic methods for gabapentinoids, laboratories can distinguish this compound from its analogs and quantify impurities with high precision.

        Comparative Chemical Identity

        To validate 4-Fluorophenibut, one must first understand its physicochemical relationship to established standards (Phenibut and Baclofen). The fluorine substitution at the para-position significantly alters lipophilicity and receptor potency.[2]

        Table 1: Physicochemical & Pharmacological Comparison

        FeaturePhenibut (Standard)Baclofen (Reference)4-Fluorophenibut (Target)
        IUPAC Name 4-Amino-3-phenylbutanoic acid4-Amino-3-(4-chlorophenyl)butanoic acid4-Amino-3-(4-fluorophenyl)butanoic acid
        Formula C₁₀H₁₃NO₂C₁₀H₁₂ClNO₂C₁₀H₁₂FNO₂
        Mol.[1][3][4] Weight 179.22 g/mol 213.66 g/mol 197.21 g/mol
        GABA-B Potency Low (
        
        
        ~ µM range)
        High (
        
        
        ~ nM range)
        Intermediate/High (Higher than Phenibut)
        Lipophilicity ModerateModerateHigh (F-substitution increases BBB penetration)
        Key Spectral Marker
        
        
        H NMR: Multiplet 7.1-7.4 ppm (5H)
        
        
        H NMR: AA'BB' System (4H)
        
        
        F NMR: Singlet ~ -115 to -120 ppm

        Validation Workflow

        The following decision tree outlines the logical progression for validating a commercial sample. This system prioritizes non-destructive, high-specificity methods (NMR) before moving to quantitative purity assessments (HPLC).

        ValidationWorkflow Start Commercial Sample (4-F-Phenibut HCl) Solubility Solubility Check (Water/Methanol) Start->Solubility MeltingPoint Melting Point Screen (Target: Distinct from Phenibut/Baclofen) Solubility->MeltingPoint NMR_H 1H NMR Spectroscopy (Confirm Backbone Structure) MeltingPoint->NMR_H NMR_F 19F NMR Spectroscopy (Confirm Fluorination) NMR_H->NMR_F Decision1 Spectra Match? NMR_F->Decision1 HPLC HPLC-UV/MS (Purity & Impurity Profiling) Decision1->HPLC Yes Fail REJECT SAMPLE (Incorrect Identity) Decision1->Fail No Pass VALIDATED (Identity & Purity Confirmed) HPLC->Pass

        Figure 1: Step-by-step validation logic. Note that

        
        F NMR is the critical "gatekeeper" step for positive identification.
        

        Methodology 1: Structural Validation (NMR)

        Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing 4-Fluorophenibut from Phenibut. While Mass Spectrometry (MS) confirms molecular weight (197.21 g/mol ), it cannot easily distinguish between positional isomers (e.g., ortho- vs. para-fluoro). NMR provides this spatial resolution.

        A. Proton NMR ( H NMR)
        • Solvent: Deuterium Oxide (

          
          ) or Methanol-
          
          
          
          (
          
          
          ).
        • Key Diagnostic Peaks:

          • Aromatic Region (7.0 - 7.5 ppm): unlike Phenibut (which shows a complex multiplet for 5 protons), 4-Fluorophenibut will display a distinct AA'BB' coupling pattern (two doublets/multiplets integrating to 2H each) characteristic of para-substitution.

          • Aliphatic Chain:

            • 
              -CH: Multiplet at ~3.3-3.5 ppm.
              
            • 
              -CH
              
              
              
              : Multiplet at ~3.1-3.3 ppm.
            • 
              -CH
              
              
              
              : Multiplet at ~2.5-2.7 ppm.
        B. Fluorine NMR ( F NMR) - The "Smoking Gun"

        This is the most robust test for identity. Phenibut and Baclofen are "NMR silent" in this channel.

        • Protocol: Run a standard proton-decoupled

          
          F experiment.
          
        • Expected Result: A single, sharp peak between -110 ppm and -120 ppm (relative to

          
          ).
          
          • Note: If multiple peaks appear in this region, the sample is contaminated with other fluorinated isomers or byproducts.

        Methodology 2: Chromatographic Purity (HPLC)

        High-Performance Liquid Chromatography (HPLC) is required to quantify purity and detect non-fluorinated impurities (like unreacted precursors) that NMR might miss if they are in low abundance.

        Experimental Protocol

        This method is adapted from established protocols for Baclofen and Gabapentinoids [1, 2].

        • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

        • Mobile Phase:

          • A: 0.1% Trifluoroacetic acid (TFA) or Phosphoric Acid in Water (pH ~2.5). Acidic pH is crucial to keep the amine protonated and prevent tailing.

          • B: Acetonitrile (HPLC Grade).

        • Gradient:

          • 0-2 min: 5% B (Isocratic)

          • 2-15 min: 5%

            
             60% B (Linear Gradient)
            
          • 15-20 min: 60% B (Wash)

        • Flow Rate: 1.0 mL/min.

        • Detection: UV at 210 nm (primary) and 254 nm.

          • Why 210 nm? The aliphatic GABA chain has weak UV absorbance; 210 nm captures the carbonyl and the phenyl ring transitions.

        Impurity Profiling

        The synthesis of 4-Fluorophenibut typically follows the "Henry Reaction" route or the "Pyrrolidone" route. The diagram below illustrates where specific impurities originate.

        SynthesisImpurities Aldehyde 4-Fluorobenzaldehyde (Precursor) Nitrostyrene 4-Fluoro-nitrostyrene (TOXIC IMPURITY) Aldehyde->Nitrostyrene Condensation Nitro Nitromethane Nitro->Nitrostyrene Product 4-Fluorophenibut (Target) Nitrostyrene->Product Reduction/Hydrolysis Lactam 4-F-Pyrrolidone (Lactam Impurity) Product->Lactam Cyclization (Heat/Acid) Lactam->Product Hydrolysis

        Figure 2: Synthesis pathway highlighting the critical "Nitrostyrene" intermediate (potential carcinogen) and the "Lactam" byproduct (pharmacologically inactive).

        • Nitrostyrene Impurity: If the reduction step is incomplete, traces of the nitrostyrene intermediate may remain. This is highly conjugated and will show strong UV absorbance at >254 nm. Any peak at 254 nm that does not align with the main peak is a safety red flag.

        • Lactam Impurity: Similar to Baclofen Impurity A [3]. Under acidic conditions or high heat, 4-Fluorophenibut can cyclize into its lactam form (4-(4-fluorophenyl)pyrrolidin-2-one). This is less polar and will elute after the main peak on a C18 column.

        Methodology 3: Melting Point Analysis

        While not definitive on its own, melting point (MP) is a rapid screen for gross contamination or salt mismatch (e.g., Free Amino Acid vs. HCl salt).

        • Phenibut HCl: 195–200 °C [4].

        • Baclofen: 206–208 °C [5].

        • 4-Fluorophenibut HCl: Literature values vary due to its grey-market status, but it generally exhibits a high melting point distinct from Phenibut.

          • Validation Step: Run a mixed melting point. Mix your sample 1:1 with a known standard of Phenibut HCl. If the melting point of the mixture is significantly lower than Phenibut alone (depression), your sample is chemically distinct (i.e., likely the fluorinated derivative).

        References

        • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Link

        • Sielc Technologies. HPLC Method for gamma-Aminobutyric Acid (GABA), Baclofen, Pregabalin, Vigabatrin, Phenibut.Link

        • European Pharmacopoeia (Ph. Eur.). Baclofen Monograph: Impurity A (Baclofen Lactam).Link

        • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews. Link

        • PubChem. Baclofen Compound Summary. National Library of Medicine. Link

        • Irie, T., et al. (2020).[5] F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist...[1][2] European Journal of Pharmacology.[5] Link

        Sources

        Comparative analysis of the pharmacokinetics of 4-Fluorophenibut and phenibut

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        This guide provides a technical comparative analysis of Phenibut (

        
        -phenyl-
        
        
        
        -aminobutyric acid) and its halogenated derivative, 4-Fluorophenibut (F-Phenibut).[1] While Phenibut is a clinically established anxiolytic in specific jurisdictions (e.g., Russia, Latvia), F-Phenibut remains a research chemical with no approved clinical use.

        Key Technical Findings:

        • Potency: F-Phenibut exhibits a 6-fold to 60-fold higher functional potency at the GABA-B receptor compared to Phenibut, depending on the assay endpoint (behavioral vs. electrophysiological).

        • Pharmacokinetics (PK): F-Phenibut demonstrates a faster onset of action, attributed to enhanced lipophilicity and rapid blood-brain barrier (BBB) penetration.[1]

        • Metabolic Stability: The para-fluorine substitution functions as a bioisostere to the chlorine in Baclofen, potentially blocking metabolic oxidation at the phenyl ring, though renal excretion remains the primary elimination pathway for both.

        Physicochemical & Pharmacodynamic Basis[2]

        To understand the pharmacokinetic divergence, one must first analyze the structural modifications that drive these changes.

        Structural Activity Relationship (SAR)

        Phenibut is a GABA derivative with a phenyl ring at the

        
        -position, allowing it to cross the blood-brain barrier. F-Phenibut introduces a fluorine atom at the para-position of the phenyl ring.[1][2][3][4][5]
        
        • Phenibut:

          
          -phenyl-GABA[1][3][6][7][8][9][10][11]
          
        • F-Phenibut:

          
          -(4-fluorophenyl)-GABA[1][3][5][6][7][8][9]
          
        • Baclofen (Reference):

          
          -(4-chlorophenyl)-GABA[1][2][3][4][6][7]
          

        The fluorine atom is highly electronegative yet small (Van der Waals radius similar to Hydrogen).[1][12] This substitution alters the electronic distribution of the phenyl ring without creating significant steric hindrance, increasing the molecule's affinity for the GABA-B receptor binding pocket.

        Receptor Binding & Potency Data

        The most critical differentiator is the affinity (

        
        ) and functional potency (
        
        
        
        ).[12]
        CompoundTarget ReceptorFunctional Potency (
        
        
        )*
        Relative Potency
        Phenibut GABA-B~1362
        
        
        M
        1x (Baseline)
        F-Phenibut GABA-B~23.3
        
        
        M
        ~58x
        Baclofen GABA-B~6.0
        
        
        M
        ~227x

        *Data based on outward-rectifying

        
         current activation in mouse cerebellar Purkinje cells [1].[1][3][5][8][9][13]
        
        Mechanistic Pathway Diagram

        The following diagram illustrates how the structural modification (Fluorination) propagates through physicochemical changes to alter clinical outcomes.

        G cluster_0 Chemical Modification cluster_1 Physicochemical Impact cluster_2 Pharmacokinetic Outcome Phenibut Phenibut (Standard Scaffold) Fluorination + Fluorine (Para-position) Phenibut->Fluorination FPhenibut 4-Fluorophenibut Fluorination->FPhenibut Lipophilicity Increased Lipophilicity (LogP shift) FPhenibut->Lipophilicity Binding Enhanced Receptor Affinity (Lower Ki) FPhenibut->Binding BBB Rapid BBB Penetration Lipophilicity->BBB Potency High Potency (Steep Dose-Response) Binding->Potency BBB->Potency Synergy

        Figure 1: Structural-Activity Relationship flow showing the impact of para-fluorination on PK/PD.[1]

        Comparative Pharmacokinetic Profile

        Absorption and Onset
        • Phenibut: Absorption is transporter-dependent (likely Large Neutral Amino Acid Transporter and proton-coupled amino acid transporters).[1][12] Clinical reports indicate a slow onset (

          
           2–4 hours) [2].[1][12][14]
          
        • F-Phenibut: Due to increased lipophilicity, F-Phenibut likely utilizes passive diffusion more efficiently than Phenibut, in addition to carrier-mediated transport.[1]

          • Observed Onset: 20–45 minutes (Preclinical/Anecdotal).[1][12]

          • Implication: Higher risk of acute toxicity due to rapid peak plasma concentrations (

            
            ).[1][12]
            
        Distribution (Blood-Brain Barrier)

        The primary barrier for GABA analogues is the BBB.[1]

        • Phenibut: Moderate penetration.[1][12] Requires high doses (grams) to achieve therapeutic CNS concentrations.[1][12]

        • F-Phenibut: The fluorine substitution acts as a "lipid tag," significantly enhancing BBB permeability. This explains why active doses are in the milligram range (e.g., 50–100 mg) rather than the gram range.

        Metabolism & Excretion[2]
        • Phenibut: Undergoes minimal metabolism.[1][12][15] Approximately 65% is excreted unchanged in the urine.[1][12][14][15] The half-life (

          
          ) is ~5.3 hours in humans [3].[1][12]
          
        • F-Phenibut:

          • Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol) and resistant to Cytochrome P450 oxidation.[1][12] Like Baclofen, F-Phenibut is likely excreted largely unchanged by the kidneys.[14]

          • Half-life: While specific human

            
             data is absent, the duration of action is reported to be shorter (4–6 hours) compared to Phenibut's lingering effects (15–24 hours). This is likely due to rapid redistribution  out of the CNS rather than faster metabolic clearance.
            

        Experimental Validation Protocols

        As an Application Scientist, relying on literature is insufficient. You must validate these parameters experimentally. Below are the standard operating procedures (SOPs) for comparing these compounds.

        Protocol: LC-MS/MS Quantification in Plasma

        To determine PK curves, a sensitive bioanalytical method is required.[1][12]

        Methodology:

        • Internal Standard (IS): Use Baclofen-d4 or Phenibut-d5.[1][12]

        • Sample Prep: Protein precipitation using Acetonitrile (1:3 ratio) to minimize matrix effects.

        • Chromatography:

          • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[12]

          • Mobile Phase A: 0.1% Formic Acid in Water.[1][12]

          • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1][12]

        • Mass Spectrometry: Triple Quadrupole (QqQ) in MRM mode.

          • Phenibut Transition: 180.1

            
             163.1 (Loss of 
            
            
            
            ).[1][12]
          • F-Phenibut Transition: 198.1

            
             181.1.[1][12]
            
        Protocol: In Vitro Whole-Cell Patch Clamp

        To validate potency (

        
        ), we measure current density in neurons.[12]
        

        Workflow Diagram:

        Workflow Step1 Tissue Prep: Mouse Cerebellar Slices (250 µm) Step2 Perfusion: aCSF + TTX (Block Na+ channels) Step1->Step2 Step3 Recording: Whole-cell config (Purkinje Cells) Step2->Step3 Step4 Application: Apply Phenibut/ F-Phenibut Step3->Step4 Step5 Analysis: Measure Outward K+ Current Step4->Step5 Result Calculate EC50 Step5->Result

        Figure 2: Electrophysiological workflow for determining agonist potency.

        Safety & Toxicology Implications

        The pharmacokinetic differences dictate the safety profile.

        • Therapeutic Index: F-Phenibut has a much narrower therapeutic window.[1][12] The steep dose-response curve (due to high affinity) means the difference between an active dose and a toxic dose is small.[1]

        • Respiratory Depression: Due to higher potency at GABA-B, F-Phenibut poses a significantly higher risk of respiratory depression, similar to Baclofen overdose, particularly when combined with other depressants.[12]

        • Withdrawal: The shorter duration of action of F-Phenibut may lead to more rapid onset of inter-dose withdrawal symptoms compared to the slow-tapering effect of Phenibut.[1]

        References

        • Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells.[5][8][9][13] European Journal of Pharmacology.[1][12][5][9] Link

        • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[1][12][9][10][11][16] CNS Drug Reviews.[1][12][9][11] Link

        • Owen, D. R., et al. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity.[1][12][9] Drug and Alcohol Review.[1][12][9] Link

        • Hardman, J.G., et al. Goodman & Gilman's The Pharmacological Basis of Therapeutics.[12] (General reference for GABA-B agonist PK/PD principles).

        Sources

        Safety Operating Guide

        Operational Guide: Proper Disposal Procedures for 4-Amino-4-(4-fluorophenyl)butanoic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        As a Senior Application Scientist, this guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 4-Amino-4-(4-fluorophenyl)butanoic acid. The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and mitigate environmental impact. This document moves beyond a simple checklist to explain the scientific rationale behind each critical step, empowering researchers to make informed safety decisions.

        Hazard Assessment & Immediate Safety Protocols

        Understanding the Compound: 4-Amino-4-(4-fluorophenyl)butanoic acid is a fluorinated organic compound. Its hazard profile necessitates careful handling. The primary risks are associated with its potential for irritation and harm if inhaled, ingested, or absorbed through the skin.[1][2][3] As a solid, the generation of airborne dust during handling is a significant exposure risk.[2][4]

        Causality of Required PPE: The choice of Personal Protective Equipment (PPE) is a direct response to the compound's identified hazards.

        • Eye Protection: Causes serious eye irritation[2][3]. Therefore, chemical safety goggles or safety glasses with side shields are mandatory to prevent contact with dust or splashes.[2][3][4]

        • Hand and Body Protection: Causes skin irritation and may be harmful upon contact[1][2][3]. Chemically resistant gloves (e.g., nitrile) and a lab coat are required to prevent skin exposure.[2][4] Contaminated clothing should be removed and washed before reuse.[5]

        • Respiratory Protection: May cause respiratory irritation if inhaled[1][2]. All handling of the solid compound that could generate dust must be performed in a well-ventilated area, preferably within a chemical fume hood.[4][5] If a fume hood is not feasible, a NIOSH-approved particulate respirator is necessary.[4][5]

        An emergency eyewash station and safety shower must be immediately accessible in the work area.[2][3]

        Core Directive for Waste Management: Segregation is Non-Negotiable

        The single most critical aspect of disposing of 4-Amino-4-(4-fluorophenyl)butanoic acid is its classification as a fluorinated organic waste . This dictates its segregation from all other waste streams.

        The Rationale Behind Segregation: Many chemical waste streams are managed through various recycling or energy recovery programs. For instance, non-halogenated organic solvents are often reprocessed and used as fuel.[6] If fluorinated compounds are mixed into this stream, their combustion can produce highly toxic and corrosive byproducts, including hydrogen fluoride (HF) gas.[6][7] Standard incinerators are not equipped to handle these byproducts, leading to equipment damage and severe environmental pollution.

        Therefore, the following segregation is mandatory:

        • DO NOT mix with non-halogenated organic waste.[6]

        • DO NOT dispose of down the drain or in regular trash.[4][6]

        • While small amounts may occasionally be combined with other halogenated (e.g., chlorinated) waste, the best and safest practice is to maintain a dedicated waste container specifically for fluorinated organic compounds.[6][7]

        Step-by-Step Disposal Protocol

        This protocol provides a self-validating system for the collection and disposal of 4-Amino-4-(4-fluorophenyl)butanoic acid waste, minimizing the risk of accidental mixing or exposure.

        Materials Required:

        • Dedicated, sealable, and chemically compatible hazardous waste container (e.g., HDPE or glass).

        • Hazardous waste labels provided by your institution's Environmental Health and Safety (EHS) office.

        • Appropriate PPE as defined in Section 1.

        • Spill kit for solids.

        Protocol Steps:

        • Container Preparation:

          • Obtain a clean, designated waste container.

          • Affix a hazardous waste label to the container before adding any waste.

          • Clearly write the full chemical name: "4-Amino-4-(4-fluorophenyl)butanoic Acid Waste" and any other required information (e.g., concentration, other components).[8][9] Avoid using abbreviations or chemical formulas.[9]

        • Waste Collection:

          • Solid Waste: Carefully transfer the pure chemical, reaction residues, or contaminated solids (e.g., weighing paper, contaminated gloves) into the designated container. Minimize dust generation during transfer.[2]

          • Contaminated Labware (disposable): Items such as pipette tips, tubes, and gloves that are grossly contaminated should be placed directly into the solid waste container.

          • Liquid Waste (solutions): If the compound is in solution, collect it in a dedicated fluorinated organic liquid waste container. Do not mix with solid waste.

          • Spills: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it into the waste container.[2][4]

        • Container Management:

          • Keep the waste container securely closed at all times, except when actively adding waste.[3][8][9]

          • Store the container in a well-ventilated, designated satellite accumulation area, away from incompatible materials.[8][10]

          • Ensure the container is within secondary containment to mitigate spills.[8]

          • Do not fill the container beyond 75-80% capacity to allow for expansion and prevent spills during transport.[8][9]

        • Final Disposal:

          • Once the container is full, arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal company.[5][7]

          • The only approved method for the final destruction of this compound is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize the resulting hydrogen fluoride.[5][7][11]

        Decontamination of Laboratory Equipment & Surfaces

        Proper decontamination prevents unintended exposure and cross-contamination of future experiments.

        • Gross Decontamination: Remove as much solid residue as possible using a spatula or brush, transferring the residue to the fluorinated waste container.

        • Triple Rinse Protocol:

          • Rinse non-disposable labware (e.g., glassware) three times with a suitable organic solvent in which the compound is soluble. Collect all rinsate as fluorinated liquid hazardous waste.

          • Follow with a thorough wash using a laboratory detergent (e.g., Liquinox) and hot water.[12]

          • Perform a final rinse with deionized water and allow to air dry.[12]

        • Surface Decontamination: Wipe down the fume hood sash, work surfaces, and any affected areas with a cloth dampened with detergent solution, followed by a water rinse.

        Summary of Disposal Parameters

        ParameterSpecificationRationale / Reference
        Waste Classification Fluorinated Organic Hazardous WasteThe fluorine atom requires specialized disposal to prevent toxic combustion byproducts.[6][7][11]
        Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the stable carbon-fluorine bond and allows for scrubbing of HF from emissions.[5][7][11][13]
        Hazard Codes (Example) H302+H312+H332, H315, H319, H335Harmful (swallowed, skin, inhaled), Skin Irritant, Serious Eye Irritant, Respiratory Irritant.[1]
        Required PPE Safety Goggles, Nitrile Gloves, Lab CoatProtects against identified routes of exposure and irritation.[2][3][4]
        Waste Segregation Separate from non-halogenated waste. Prevents contamination of fuel-grade waste streams and the formation of HF in standard incinerators.[6]
        Container Type Labeled, sealed, chemically compatible container (HDPE or glass).Ensures safe containment, prevents leaks, and provides clear identification of contents.[7][8][14]

        Disposal Decision Workflow

        The following diagram illustrates the logical workflow for managing waste generated from 4-Amino-4-(4-fluorophenyl)butanoic acid.

        G start Waste Generated (4-Amino-4-(4-fluorophenyl)butanoic acid) decision_type What is the waste form? start->decision_type solid_waste Pure Compound / Contaminated Solids (Gloves, Weigh Paper) decision_type->solid_waste Solid liquid_waste Contaminated Solvents / Rinsate decision_type->liquid_waste Liquid spill_waste Spill Cleanup Material decision_type->spill_waste Spill container_solid Place in Dedicated FLUORINATED SOLID WASTE Container solid_waste->container_solid container_liquid Place in Dedicated FLUORINATED LIQUID WASTE Container liquid_waste->container_liquid spill_waste->container_solid label_container Ensure Container is Properly Labeled & Sealed container_solid->label_container container_liquid->label_container end Store in Satellite Accumulation Area for EHS Pickup label_container->end

        Sources

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.